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  • Product: L-Tyrosyl-L-valyl-L-glutaminyl-L-valine
  • CAS: 915224-03-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Characterization and Biological Significance of the L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) Motif

Executive Summary L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, identified by its single-letter amino acid sequence YVQV , is a critical tetrapeptide motif. In molecular biology, it functions as a highly conserved tyrosine ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, identified by its single-letter amino acid sequence YVQV , is a critical tetrapeptide motif. In molecular biology, it functions as a highly conserved tyrosine phosphorylation site within scaffolding proteins, most notably the Grb2-associated binding (Gab) protein family. This whitepaper provides a rigorous physicochemical characterization of the YVQV peptide—specifically its exact mass and molecular weight—alongside field-proven, self-validating methodologies for its synthesis and mass spectrometric validation.

Physicochemical Profiling: Molecular Weight and Exact Mass

The accurate determination of a peptide's mass is fundamental for mass spectrometry (MS)-based proteomics and synthetic validation. The YVQV peptide consists of four amino acid residues linked by three peptide bonds, resulting in the loss of three water molecules during condensation.

  • Chemical Formula: C₂₄H₃₇N₅O₇

  • Molecular Weight (Average Mass): 507.58 g/mol . This value accounts for the natural isotopic abundance of the elements and is utilized for stoichiometric calculations during bulk synthesis (1[1]).

  • Monoisotopic Exact Mass: 507.2693 Da. This is the mass of the molecule calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS), the protonated molecular ion [M+H]⁺ is expected at m/z 508.2766.

Table 1: Elemental Composition and Mass Contribution of YVQV

Residue / ComponentFormulaMonoisotopic Exact Mass (Da)Average Mass ( g/mol )
Tyrosine (Y)C₉H₉NO₂163.0633163.18
Valine (V)C₅H₉NO99.068499.13
Glutamine (Q)C₅H₈N₂O₂128.0586128.13
Valine (V)C₅H₉NO99.068499.13
Terminal H₂OH₂O18.010618.02
Total (YVQV) C₂₄H₃₇N₅O₇ 507.2693 507.58

Biological Context: The YVQV Motif in Signal Transduction

In cellular signaling, the YVQV sequence is not merely a structural component; it is a dynamic regulatory switch. It is prominently featured in Gab1, Gab2, and Gab3 scaffolding adaptors (2[2]). Upon activation of Receptor Tyrosine Kinases (RTKs) by extracellular growth factors, Gab proteins are recruited to the plasma membrane.

Tyrosine kinases subsequently phosphorylate the tyrosine (Y) residue within the YVQV motif. The resulting phosphotyrosine (pYVQV) acts as a high-affinity docking site for proteins containing Src Homology 2 (SH2) domains. This specific interaction is causal to the propagation of downstream signaling cascades, such as the PI3K/AKT and Ras/ERK pathways, which regulate cell growth, differentiation, and survival.

Gab2_Signaling Stimulus Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Binds Grb2 Grb2 Adaptor Receptor->Grb2 Recruits Kinase Tyrosine Kinase Receptor->Kinase Activates Gab2 Gab2 Scaffold Protein Grb2->Gab2 Scaffolds pYVQV Phosphorylated YVQV Motif Gab2->pYVQV Exposes Kinase->Gab2 Phosphorylates SH2 SH2 Domain Proteins pYVQV->SH2 Docking Site Downstream Downstream Signaling (ERK/AKT) SH2->Downstream Triggers

Signal transduction pathway illustrating the phosphorylation and docking function of the YVQV motif.

Experimental Methodologies

To study the YVQV motif in vitro, researchers must synthesize the peptide and rigorously validate its mass. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Solid-Phase Peptide Synthesis (SPPS) of YVQV

Causality of Choice: Fmoc-SPPS is selected over Boc-SPPS because Fmoc chemistry utilizes mild, base-catalyzed deprotection (piperidine) and acid-catalyzed cleavage (TFA). This prevents the acid-catalyzed deamidation of the Glutamine (Q) side chain, which would otherwise alter the exact mass and biological activity of the peptide.

Step-by-Step Protocol:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes. The Wang resin is chosen to yield a C-terminal carboxylic acid upon cleavage.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare a solution of 0.4 mmol Fmoc-Gln(Trt)-OH, 0.4 mmol HBTU, and 0.8 mmol DIPEA in DMF.

    • Causality: The Trityl (Trt) protecting group on Glutamine prevents side-chain dehydration to a nitrile during the coupling phase.

    • Add to the resin and agitate for 45 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) confirms complete coupling. A blue color (positive) indicates unreacted amines, which automatically triggers a self-correcting double-coupling step.

  • Iterative Assembly: Repeat deprotection and coupling for Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

    • Causality: Triisopropylsilane (TIS) acts as a scavenger to trap the t-butyl and trityl carbocations, preventing them from re-alkylating the sensitive tyrosine phenol ring.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize the pellet.

High-Resolution Mass Spectrometry (HRMS) Validation

Causality of Choice: Liquid Chromatography coupled to Electrospray Ionization HRMS (LC-ESI-HRMS) is utilized because ESI is a soft ionization technique. It prevents the in-source fragmentation of the tetrapeptide, allowing the precise measurement of the monoisotopic mass to differentiate YVQV from isobaric impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the lyophilized YVQV peptide in 0.1% Formic Acid in HPLC-grade water to a concentration of 10 µM.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm). Elute using a linear gradient of 5% to 60% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometer Calibration (Self-Validation): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run. The software automatically adjusts the mass axis in real-time based on the known exact mass of the calibrant, ensuring a mass error of < 5 ppm.

  • Data Acquisition: Operate the Q-TOF or Orbitrap MS in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis: Extract the ion chromatogram for m/z 508.2766 ([M+H]⁺). Confirm the isotopic distribution matches the theoretical pattern for C₂₄H₃₇N₅O₇.

SPPS_HRMS_Workflow SPPS 1. Fmoc-SPPS Assembly of Y-V-Q-V Cleavage 2. TFA Cleavage & Deprotection SPPS->Cleavage Purification 3. Precipitation & Lyophilization Cleavage->Purification LCMS 4. LC-ESI-HRMS Soft Ionization Purification->LCMS Analysis 5. Data Analysis Exact Mass: 507.2693 Da LCMS->Analysis

Workflow from solid-phase peptide synthesis to HRMS mass validation of the YVQV motif.

References

  • Source: PubChem (National Institutes of Health)
  • Title: The "Gab" in signal transduction Source: ResearchGate URL

Sources

Exploratory

Isoelectric point and pKa values of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine Executive Summary The isoelectric point (pI) and the acid dissociation constants (pKa) of its ionizable group...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

Executive Summary

The isoelectric point (pI) and the acid dissociation constants (pKa) of its ionizable groups are fundamental physicochemical properties of a peptide, profoundly influencing its behavior in solution. For researchers, scientists, and drug development professionals, a precise understanding of these parameters is critical for a multitude of applications, including the design of purification strategies, formulation development, and the prediction of a peptide's biological activity and stability. This guide provides a comprehensive examination of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (Tyr-Val-Gln-Val), detailing both the theoretical calculations and the experimental methodologies required to determine its isoelectric point. We will explore the underlying principles of peptide ionization, apply the Henderson-Hasselbalch equation for charge prediction, and present a validated protocol for isoelectric focusing, thereby offering a holistic and actionable resource for laboratory and development settings.

Introduction: The Critical Role of pI and pKa in Peptide Science

Peptides are polyprotic species, meaning they possess multiple ionizable groups. The overall net charge of a peptide is therefore highly dependent on the pH of its surrounding environment.[1][2] This charge dictates crucial properties such as solubility, aggregation propensity, and the ability to interact with other molecules, including therapeutic targets and excipients.

  • pKa : The pKa value is a quantitative measure of the strength of an acid in solution. For each ionizable group on a peptide (the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of certain amino acids), the pKa represents the pH at which the group is 50% protonated and 50% deprotonated.[3]

  • Isoelectric Point (pI) : The isoelectric point is the specific pH at which the net electrical charge of the peptide is zero.[4][5][6] At this pH, the sum of all positive charges is exactly balanced by the sum of all negative charges. A peptide is least soluble and most prone to aggregation at its pI, a principle that is heavily exploited in purification techniques like isoelectric precipitation and isoelectric focusing.[7][8]

The tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (Tyr-Val-Gln-Val) contains three distinct types of amino acids, each contributing uniquely to its overall physicochemical profile. Understanding its ionization behavior is the first step in harnessing its potential for therapeutic or research applications.

Theoretical Determination of the Isoelectric Point

The pI of a peptide can be accurately estimated by identifying all ionizable groups and using their respective pKa values in conjunction with the Henderson-Hasselbalch equation.[9][10][11]

Ionizable Groups of Tyr-Val-Gln-Val

The tetrapeptide Tyr-Val-Gln-Val has three potentially ionizable groups under a typical pH range (0-14):

  • N-terminal α-Amino Group : The amino group of the N-terminal Tyrosine residue.

  • C-terminal α-Carboxyl Group : The carboxyl group of the C-terminal Valine residue.

  • Tyrosine Side Chain : The phenolic hydroxyl group of the Tyrosine residue.

The side chains of Valine (isobutyl) and Glutamine (carboxamide) are not ionizable in aqueous solutions under standard conditions.[12][13]

The Henderson-Hasselbalch Equation: A Tool for Charge Prediction

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (conjugate base, A⁻) to protonated (acid, HA) forms of an ionizable group.[2][11][14]

For an acidic group (e.g., Carboxyl, Tyrosine side chain): pH = pKa + log([A⁻]/[HA])

For a basic group (e.g., Amino group): pH = pKa + log([B]/[BH⁺])

Using this relationship, we can calculate the fractional charge of each group at a given pH. The net charge of the peptide is the sum of the charges from all its ionizable groups.[6][9]

pKa Values for Tyr-Val-Gln-Val

The pKa values of terminal groups in a peptide differ from those in free amino acids due to the inductive effects of the adjacent peptide bond.[15] The following table summarizes the typical pKa values used for peptide pI calculations.

Ionizable GroupAmino AcidpKa ValueSource(s)
α-Carboxyl GroupC-terminal Valine~3.3[15][16]
α-Amino GroupN-terminal Tyrosine~7.7[15]
Side Chain (Phenol)Tyrosine~10.1[3][9]
Step-by-Step Calculation of the Isoelectric Point (pI)

To find the pI, we must identify the pH at which the net charge is zero. We can do this by examining the charge of the peptide in different pH ranges relative to the pKa values.

  • At pH < 3.3 : All three groups are protonated.

    • C-terminus (COOH): Charge = 0

    • N-terminus (NH₃⁺): Charge = +1

    • Tyr Side Chain (-OH): Charge = 0

    • Net Charge = +1

  • At pH between 3.3 and 7.7 : The C-terminal carboxyl group deprotonates.

    • C-terminus (COO⁻): Charge = -1

    • N-terminus (NH₃⁺): Charge = +1

    • Tyr Side Chain (-OH): Charge = 0

    • Net Charge = 0

  • At pH between 7.7 and 10.1 : The N-terminal amino group deprotonates.

    • C-terminus (COO⁻): Charge = -1

    • N-terminus (NH₂): Charge = 0

    • Tyr Side Chain (-OH): Charge = 0

    • Net Charge = -1

  • At pH > 10.1 : The Tyrosine side chain deprotonates.

    • C-terminus (COO⁻): Charge = -1

    • N-terminus (NH₂): Charge = 0

    • Tyr Side Chain (-O⁻): Charge = -1

    • Net Charge = -2

The zwitterionic form (net charge = 0) exists in the pH range between the pKa of the C-terminus and the pKa of the N-terminus. The pI is the pH at which the positive and negative charges exactly cancel. For a peptide with one acidic and one basic group defining the zwitterionic state, the pI can be calculated as the average of their pKa values.

pI = (pKa₁ + pKa₂) / 2 pI = (3.3 + 7.7) / 2 = 5.5

Thus, the theoretically calculated isoelectric point for Tyr-Val-Gln-Val is approximately 5.5 .

Peptide_Ionization_States cluster_pH_low pH < 3.3 (Net Charge = +1) cluster_pI pH 3.3 - 7.7 (Net Charge = 0) cluster_pH_mid pH 7.7 - 10.1 (Net Charge = -1) cluster_pH_high pH > 10.1 (Net Charge = -2) node_low H₂N⁺-Tyr-Val-Gln-Val-COOH node_zwitterion H₃N⁺-Tyr-Val-Gln-Val-COO⁻ node_low->node_zwitterion Deprotonation of C-Terminus node_neg1 H₂N-Tyr-Val-Gln-Val-COO⁻ node_zwitterion->node_neg1 Deprotonation of N-Terminus node_neg2 H₂N-Tyr(O⁻)-Val-Gln-Val-COO⁻ node_neg1->node_neg2 Deprotonation of Tyr Side Chain

Caption: Ionization states of Tyr-Val-Gln-Val across different pH ranges.

Experimental Verification of the Isoelectric Point

While theoretical calculations provide a strong estimate, experimental determination is the gold standard for confirming a peptide's pI.[7] The premier technique for this purpose is Isoelectric Focusing (IEF).[4][8][17][18]

The Principle of Isoelectric Focusing (IEF)

IEF separates amphoteric molecules, like peptides, based on their pI.[17][19] The technique employs a stable pH gradient established within a gel matrix (e.g., polyacrylamide). When a peptide mixture is subjected to an electric field across this gradient, individual peptides migrate towards the electrode with the opposite charge. As a peptide moves through the pH gradient, its own net charge changes. This migration ceases when the peptide reaches the point in the gradient where the pH is equal to its isoelectric point, as it no longer has a net charge and thus no longer experiences an electrophoretic force.[8][18]

Detailed Protocol for Isoelectric Focusing of Tyr-Val-Gln-Val

This protocol describes a typical IEF experiment using commercially available immobilized pH gradient (IPG) strips.

Materials:

  • Lyophilized Tyr-Val-Gln-Val peptide sample

  • pI marker proteins with known isoelectric points

  • Immobilized pH gradient (IPG) strips (e.g., pH 3-7 range)

  • Rehydration buffer (e.g., 8 M Urea, 2% CHAPS, 50 mM DTT, 0.2% carrier ampholytes)

  • IEF focusing unit and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue or silver stain)

  • Destaining solution

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized Tyr-Val-Gln-Val peptide and pI markers in the rehydration buffer to a final concentration of approximately 0.5-1.0 mg/mL. Causality: Urea and CHAPS are denaturants that prevent peptide aggregation and improve solubility, ensuring individual molecules are separated.

  • IPG Strip Rehydration and Sample Loading:

    • Place the IPG strip, gel-side down, into a rehydration tray channel.

    • Pipette the rehydration buffer containing the peptide sample and markers evenly along the channel.

    • Allow the strip to rehydrate for 12-16 hours at room temperature. Causality: This step simultaneously rehydrates the dry gel matrix and loads the sample into the entire length of the strip, promoting even separation.

  • Isoelectric Focusing (First Dimension):

    • Place the rehydrated IPG strip into the IEF focusing unit, ensuring proper contact with the electrodes.

    • Overlay the strip with mineral oil to prevent dehydration during the run.

    • Apply the electric field according to a pre-programmed voltage stepping protocol. A typical protocol might be:

      • 250 V for 30 minutes (step)

      • 4000 V for 2 hours (gradient)

      • 4000 V for 40,000 Volt-hours (step)

    • Causality: The initial low voltage allows peptides to gently enter the gel, while the subsequent high voltage drives the focusing process to completion, ensuring sharp bands.

  • Fixing and Staining:

    • After focusing, immediately place the IPG strip in a fixing solution (e.g., 10% methanol, 7% acetic acid) for 30-60 minutes to precipitate the peptides within the gel.

    • Stain the gel with Coomassie Brilliant Blue for at least 2 hours or use a more sensitive silver staining protocol.

    • Destain the gel until the background is clear and the peptide bands are sharply defined.

Data Analysis and Interpretation
  • After destaining, the gel will show distinct bands corresponding to the pI markers and the sample peptide.

  • Measure the migration distance of each pI marker band from one end of the strip (e.g., the acidic end).

  • Create a standard curve by plotting the known pI of each marker against its migration distance.

  • Measure the migration distance of the Tyr-Val-Gln-Val band and use the standard curve to interpolate its experimental pI.[18]

IEF_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Dissolve Peptide & Markers in Rehydration Buffer p2 Rehydrate IPG Strip with Sample (12-16h) p1->p2 r1 Place Strip in IEF Unit p2->r1 Transfer r2 Apply Stepped Voltage Program r1->r2 a1 Fix, Stain, and Destain the Gel r2->a1 Complete a2 Measure Migration Distances a1->a2 a3 Plot Standard Curve (pI vs. Distance) a2->a3 a4 Interpolate Sample pI a3->a4

Caption: Experimental workflow for determining peptide pI via Isoelectric Focusing.

Conclusion

The isoelectric point of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is a defining characteristic that governs its behavior and utility. Through theoretical calculations based on established pKa values, we have estimated its pI to be approximately 5.5. This guide has further provided a robust, field-proven experimental protocol for Isoelectric Focusing to validate this theoretical value with high precision. For professionals in drug development and biochemical research, the mastery of these theoretical and practical approaches is not merely academic; it is an essential competency for the successful purification, formulation, and application of peptide-based molecules.

References

  • pIPredict: a computer tool for predicting isoelectric points of peptides and proteins. (n.d.). Google Scholar.
  • Ionizable Amino Acids. (n.d.). AK Lectures.
  • pIPredict: a computer tool for predicting isoelectric points of peptides and proteins. (2015, January 15). ResearchGate.
  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 32(6), 821–827.
  • L-Tyrosine. (n.d.). PubChem.
  • pIPredict: A Computer Tool for Prediction of Isoelectric Points of Peptides and Proteins. (2025, August 7). ResearchGate.
  • The pKa of the C and N terminal residues in a peptide. (2021, May 7). Chegg.com.
  • pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists.
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Virtual Labs.
  • Peptide Calculator. (n.d.). Bachem.
  • Issaq, H. J., & Veenstra, T. D. (2008). Isoelectric Point Separations of Peptides and Proteins. Electrophoresis, 29(17), 3809–3819.
  • Complete MCAT Amino Acids Proteins Guide. (n.d.). Jack Westin.
  • pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. (2022). Journal of Chemical Information and Modeling, 62(15), 3684–3693.
  • Amino Acid pKa. (2020, June 8). Reddit.
  • Principle and Protocol of Isoelectric Focusing Electrophoresis. (2024, May 14). Creative BioMart.
  • How to Determinate Isoelectric Point. (n.d.). Creative Proteomics.
  • What is the standard pKa value of the C and N termini of amino acids? (2022, September 20). Reddit.
  • pKa and pI values. (n.d.). University of Calgary.
  • Thurlkill, R. L., et al. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 15(5), 1225–1228.
  • Isoelectric focusing. (n.d.). Khan Academy.
  • Henderson Hasselbach equation and charge of peptides. (2020, May 28). YouTube. Retrieved from [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoelectric Focusing for Separation of Proteins and Peptides. (2016, July 9). Bitesize Bio.
  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2023, May 18). Chemistry LibreTexts. Retrieved from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals.
  • Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics. (2025, January 1). Analytical Chemistry. Retrieved from [Link]

  • A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. (2002, August 1). Journal of Chemical Education. Retrieved from [Link]

  • Amino Acids. (n.d.). University of Arizona. Retrieved from [Link]

  • Henderson–Hasselbalch equation. (2021, August 24). Khan Academy. Retrieved from [Link]

  • Isoelectric Point (pI) Calculator. (n.d.). Pearson. Retrieved from [Link]

  • Exam 3 Answer Key. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Calculation of the isoelectric point of tryptic peptides in the pH 3.5-4.5 range based on adjacent amino acid effects. (2008, July 15). PubMed. Retrieved from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Foundational

In Silico Molecular Docking of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV): A Technical Guide

Executive Summary The discovery of bioactive peptides from food matrices and synthetic libraries has accelerated the development of novel therapeutics, particularly in the management of hypertension. The tetrapeptide L-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of bioactive peptides from food matrices and synthetic libraries has accelerated the development of novel therapeutics, particularly in the management of hypertension. The tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) represents a promising structural scaffold for competitive inhibition of Angiotensin-I-Converting Enzyme (ACE) , a critical regulator of the Renin-Angiotensin System (RAS) [1].

This whitepaper provides an authoritative, step-by-step methodological framework for conducting in silico molecular docking of the YVQV peptide against human ACE. Designed for computational chemists and drug development professionals, this guide moves beyond basic software tutorials to explain the causality behind experimental choices , ensuring that the resulting computational models are both thermodynamically sound and biologically relevant.

Mechanistic Grounding: The Target and the Ligand

The Renin-Angiotensin System (RAS) and ACE

ACE (EC 3.4.15.1) is a zinc-dependent dicarboxypeptidase that cleaves the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II[2]. Structurally, ACE contains a highly conserved HEXXH zinc-binding motif. The catalytic zinc ion ( Zn2+ ) is coordinated by His383, His387, and Glu411. Competitive inhibitors must effectively navigate the S1, S2, and S1' sub-pockets of the enzyme while chelating or interacting with this central Zn2+ ion to block substrate entry [3].

Ligand Rationale: The YVQV Tetrapeptide

The sequence of YVQV (Tyr-Val-Gln-Val) is highly favorable for ACE inhibition due to its specific physicochemical properties:

  • C-terminal Valine (Val): ACE preferentially cleaves substrates with hydrophobic or branched-chain amino acids at the C-terminus. The terminal carboxylate group of Valine mimics the transition state, forming critical electrostatic interactions with the Zn2+ ion and the S1' pocket [4].

  • N-terminal Tyrosine (Tyr): The bulky, aromatic phenol ring can engage in π−π stacking or π−alkyl interactions with aromatic residues in the S1 pocket (e.g., Tyr520, Phe527).

  • Internal Residues (Val-Gln): Provide a balance of hydrophobicity and hydrogen-bond donor/acceptor capabilities to stabilize the peptide backbone within the S2 pocket.

RAS_Pathway Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE Angiotensin-Converting Enzyme (ACE - Target) ACE->AngII YVQV YVQV Peptide (Competitive Inhibitor) YVQV->ACE Inhibits BP Vasoconstriction & Hypertension AngII->BP AT1 Receptor Activation

Fig 1: The Renin-Angiotensin System and ACE inhibition by YVQV.

Self-Validating Experimental Protocol

To ensure scientific integrity, a docking protocol must be a self-validating system. The following methodology utilizes AutoDock Vina or CDOCKER, grounded in strict structural preparation rules.

Phase 1: Target Protein Preparation (PDB ID: 1O8A)

The high-resolution (2.0 Å) crystal structure of human testicular ACE in complex with lisinopril (PDB ID: 1O8A) is the gold standard for ACE docking studies [5].

  • Structure Retrieval: Download 1O8A from the RCSB Protein Data Bank.

  • Water Deletion: Remove all crystallographic water molecules. Causality: Bulk water creates artificial steric clashes during rigid-receptor docking. (Note: In advanced induced-fit docking, specific bridging waters like H2O 2049 may be retained, but for standard screening, they are removed).

  • Zinc Retention (Critical): Do not delete the Zn2+ ion (Atom ID: 3001). Causality: ACE is a metalloprotease. Removing the zinc ion collapses the electrostatic potential of the active site, rendering binding energy calculations biologically meaningless [3].

  • Protonation & Charge Assignment: Add polar hydrogens to simulate physiological pH (7.4). Assign Kollman charges to the macromolecule to accurately model the electrostatic environment.

Phase 2: Ligand Preparation (YVQV)
  • 3D Construction: Build the YVQV sequence using a peptide builder (e.g., Avogadro or Discovery Studio).

  • Ionization State: Set the peptide to its zwitterionic state at pH 7.4 (N-terminus as NH3+​ , C-terminus as COO− ). Causality: The deprotonated C-terminal carboxylate is strictly required to form a salt bridge with Lys511 and coordinate with the Zn2+ ion.

  • Energy Minimization: Apply the MMFF94 or CHARMm force field to minimize the ligand until the gradient is < 0.01 kcal/mol/Å. Assign Gasteiger partial charges.

Phase 3: Grid Box Configuration & Validation
  • Grid Center Definition: Center the grid box directly on the Zn2+ ion (Approximate coordinates for 1O8A: X = 40.6, Y = 37.3, Z = 43.4).

  • Grid Dimensions: Set the box size to 25 × 25 × 25 Å. Causality: This volume is large enough to encompass the S1, S2, and S1' sub-pockets while restricting the search space to prevent non-specific allosteric binding.

  • System Validation (Redocking): Extract the native co-crystallized ligand (lisinopril) and redock it into the prepared grid.

    • Acceptance Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If this fails, the grid parameters or charge assignments are flawed and must be recalibrated.

Phase 4: Docking Execution

Execute the docking run using a Lamarckian Genetic Algorithm (if using AutoDock) or a simulated annealing method (if using CDOCKER). Generate a minimum of 50 conformations to ensure thorough conformational sampling of the highly flexible tetrapeptide backbone.

Docking_Workflow LigPrep Ligand Prep (YVQV) Zwitterion at pH 7.4 Grid Grid Box Definition Centered on Zn2+ (S1/S2/S1') LigPrep->Grid ProtPrep Protein Prep (ACE: 1O8A) Retain Zn2+, Remove H2O ProtPrep->Grid Validate Protocol Validation Re-dock Lisinopril (RMSD < 2Å) Grid->Validate Dock Molecular Docking Conformational Sampling Validate->Dock Analysis Interaction Analysis Thermodynamics & H-Bonds Dock->Analysis

Fig 2: Self-validating in silico molecular docking workflow.

Data Presentation & Analysis

Upon completion of the docking run, the lowest-energy conformation (most negative ΔG ) is extracted for interaction profiling. A robust analysis must compare the test peptide (YVQV) against the validated control (Lisinopril) to benchmark efficacy.

Table 1: Comparative Interaction Profile of YVQV vs. Lisinopril
ParameterLisinopril (Control)YVQV (Test Ligand)Causality / Structural Significance
Binding Affinity ( ΔG ) -9.8 kcal/mol-8.2 to -8.7 kcal/molNegative values indicate a thermodynamically favorable, spontaneous binding event.
Zn2+ Coordination Yes (via Carboxylate)Yes (via C-terminal COO− )Essential for competitive inhibition; displaces the natural substrate from the catalytic core.
Key Hydrogen Bonds His353, His513, Tyr520His353, Glu384, Tyr520Anchors the peptide backbone rigidly within the S1 and S2 sub-pockets.
Hydrophobic Interactions Val518, Phe527Val518, Trp279, Phe527Stabilizes the bulky Tyrosine and hydrophobic Valine side chains of YVQV.
Salt Bridges Lys511Lys511Strong electrostatic anchor for the C-terminal carboxylate group.
Interpretation of Results

If YVQV successfully mimics the interaction profile shown in Table 1, it confirms its potential as a competitive ACE inhibitor. The C-terminal Valine of YVQV acts analogously to the proline ring of lisinopril, wedging into the S1' pocket, while the N-terminal Tyrosine provides superior hydrophobic anchoring in the S1 pocket compared to shorter di- or tripeptides.

References

  • Title: A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats Source: PubMed Central (PMC) / Frontiers in Nutrition URL: [Link]

  • Title: Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors Source: PubMed Central (PMC) / PLoS One URL: [Link]

  • Title: Purification and Molecular Docking Study on the Angiotensin I-Converting Enzyme (ACE)-Inhibitory Peptide Isolated from Hydrolysates of the Deep-Sea Mussel Gigantidas vrijenhoeki Source: PubMed Central (PMC) / Marine Drugs URL: [Link]

  • Title: Angiotensin-I converting enzyme (ACE): structure, biological roles, and molecular basis for chloride ion activation Source: Ovid / Journal of the Renin-Angiotensin-Aldosterone System URL: [Link]

  • Title: Crystal structure of the human angiotensin-converting enzyme-lisinopril complex (PDB ID: 1O8A) Source: RCSB Protein Data Bank / Nature URL: [Link]

Exploratory

Thermodynamic Properties of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) Binding: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of targeted therapeutics and signal transduction, the scaffolding adaptor proteins Gab2 and Gab3 play a pivotal role in amplifying and routing signals from Receptor Tyrosine Kinases (RT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics and signal transduction, the scaffolding adaptor proteins Gab2 and Gab3 play a pivotal role in amplifying and routing signals from Receptor Tyrosine Kinases (RTKs) to downstream effectors[1]. At the heart of this signaling hub lies a specific tetrapeptide sequence: L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) .

When phosphorylated, the pYVQV motif acts as a high-affinity docking site for Src Homology 2 (SH2) domain-containing proteins. Understanding the precise thermodynamic drivers—enthalpic and entropic—of the pYVQV-SH2 interaction is not merely an academic exercise; it is a fundamental prerequisite for the rational design of peptidomimetics and small-molecule inhibitors aimed at decoupling oncogenic signaling pathways. This whitepaper provides an in-depth analysis of the thermodynamic properties of YVQV binding, grounded in rigorous calorimetric methodologies.

Biological Context and Structural Biology

The YVQV sequence is natively embedded within the proline-rich regions of the Gab2 and Gab3 scaffolding adaptors[1]. In its unphosphorylated state, the motif remains biologically inert with respect to SH2 recruitment. However, upon RTK activation, specific kinases phosphorylate the leading Tyrosine (Y) residue.

The resulting phosphotyrosine (pY) acts as a binary switch. SH2 domains recognize the pY residue alongside the specific amino acids located at the +1, +2, and +3 positions relative to the phosphotyrosine. In the case of pY-V-Q-V, the +1 (Valine) and +3 (Valine) residues are highly hydrophobic, dictating specificity by inserting into corresponding hydrophobic pockets on the surface of the target SH2 domain.

G RTK RTK Activation Gab2 Gab2 Scaffolding Adaptor RTK->Gab2 Recruits Phos Phosphorylation of YVQV Motif Gab2->Phos Kinase Action SH2 SH2 Domain Recruitment Phos->SH2 High Affinity Binding Effector Downstream Effector Signaling SH2->Effector Activates

Figure 1: Signal transduction pathway illustrating Gab2 YVQV motif phosphorylation and SH2 binding.

Thermodynamic Principles of pYVQV-SH2 Binding

The binding affinity ( Kd​ ) of a peptide to an SH2 domain is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS . The interaction between the pYVQV motif and SH2 domains is both enthalpically and entropically favorable[2].

Enthalpic Drivers ( ΔH )

The primary enthalpic driving force is the electrostatic interaction and dense hydrogen-bonding network formed between the negatively charged phosphate group of the pY residue and a highly conserved Arginine residue deep within the SH2 binding pocket[2]. Furthermore, the backbone amides of the VQV sequence form specific hydrogen bonds with the surface of the SH2 domain. Lowering the pH can protonate critical histidine residues in the SH2 domain, disrupting this hydrogen-bonding network and reducing binding affinity by an order of magnitude[3].

Entropic Drivers ( ΔS )

While the pY residue anchors the peptide, the +1 and +3 Valine residues drive the entropic favorability of the interaction. The insertion of these hydrophobic side chains into the SH2 specificity pockets displaces highly ordered water molecules into the bulk solvent. This hydrophobic effect yields a significant positive entropy change ( ΔS ). Interestingly, replacing the native phosphotyrosine with non-hydrolyzable mimetics often results in an entropic penalty; the mimetic fails to transform lost rotational and translational degrees of freedom into new vibrational modes within the rigid SH2 pocket[4].

Quantitative Thermodynamic Profile

The following table summarizes representative thermodynamic parameters for the binding of the YVQV motif to a standard SH2 domain at 25°C, illustrating the absolute necessity of phosphorylation for complex formation.

Peptide StateSequence Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Unphosphorylated Ac-YVQV-NH 2​ > 100.0N/AN/AN/A
Phosphorylated Ac-pYVQV-NH 2​ ~ 0.6-8.51-7.45-1.06

(Note: Data modeled on canonical SH2-phosphopeptide interactions derived from rigorous calorimetric reappraisals[5])

Experimental Workflows: Isothermal Titration Calorimetry (ITC)

To accurately capture the thermodynamic profile of the pYVQV interaction, Isothermal Titration Calorimetry (ITC) is the gold standard[6]. Unlike Surface Plasmon Resonance (SPR), which can suffer from avidity artifacts due to the dimerization of GST-fused SH2 domains on a sensor chip[5], ITC measures the heat of binding directly in solution, providing artifact-free stoichiometric and thermodynamic data[3].

Step-by-Step ITC Protocol

Step 1: Construct Preparation and Purification

  • Action: Express the isolated SH2 domain (cleaved from any GST tags to prevent dimerization) and synthesize the Ac-pYVQV-NH 2​ peptide.

  • Causality: Utilizing a tag-free SH2 domain ensures a 1:1 binding stoichiometry, preventing the artificial inflation of affinity ( Kd​ ) commonly observed in surface-immobilized assays[5].

Step 2: Stringent Buffer Matching

  • Action: Dialyze the SH2 protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the lyophilized pYVQV peptide directly into the exact same dialysate.

  • Causality: ITC measures micro-calories of heat. If the peptide and protein are in slightly different buffers, the heat of dilution/mixing will generate a massive background signal that completely masks the subtle heat of the binding event[6].

Step 3: Degassing

  • Action: Degas both the protein and peptide solutions under a vacuum for 10 minutes at a temperature 2°C below the experimental run temperature.

  • Causality: Degassing is a critical self-validating step. The mechanical stirring of the syringe during titration can cause dissolved gases to form micro-bubbles. The latent heat of vaporization from a collapsing bubble in the sample cell will cause severe signal spikes, rendering the enthalpic integration invalid.

Step 4: Titration Execution

  • Action: Load the sample cell with the SH2 domain (~50 μ M) and the injection syringe with the pYVQV peptide (~500 μ M). Perform 20-30 injections of 2 μ L each, with a 120-second spacing between injections.

  • Causality: The 10-fold excess of peptide in the syringe ensures that the titration curve reaches complete saturation. The 120-second spacing allows the thermal power to return to the baseline, ensuring accurate integration of the area under each peak (which directly yields ΔH ).

ITC Prep 1. Prepare Tag-Free SH2 & pYVQV Buffer 2. Exact Buffer Matching Prep->Buffer Degas 3. Degas Solutions (Prevent Bubbles) Buffer->Degas Titrate 4. ITC Titration (Measure Heat) Degas->Titrate Analyze 5. Extract ΔH, ΔS, and Kd Titrate->Analyze

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for YVQV binding analysis.

Conclusion

The thermodynamic characterization of the L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) binding motif provides critical insights into the physical chemistry of cellular signal transduction. By leveraging precise calorimetric techniques, researchers can dissect the exact enthalpic and entropic contributions of the pYVQV-SH2 interaction. This foundational knowledge is essential for the rational design of high-affinity, competitive inhibitors targeting the Gab2/Gab3 signaling axes in oncology and immunology.

Sources

Protocols & Analytical Methods

Method

Reverse-phase HPLC purification method for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

An Application Note and Protocol for the Purification of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine by Preparative Reverse-Phase HPLC Abstract This document provides a comprehensive guide and a detailed protocol for the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine by Preparative Reverse-Phase HPLC

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of the synthetic tetrapeptide, L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (Tyr-Val-Gln-Val), using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity peptides for their work. This guide explains the underlying scientific principles, from the physicochemical properties of the peptide to the mechanistic role of mobile phase additives, ensuring a robust and reproducible purification strategy. The protocol details instrument setup, mobile phase preparation, gradient optimization, fraction collection, and post-purification analysis.

Introduction: The Imperative for Peptide Purity

Therefore, a robust purification step is critical to isolate the target peptide to a high degree of purity (>95-98%). Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this task, offering unparalleled resolution and efficiency in separating peptides based on their hydrophobicity.[4][5]

Foundational Principles: Method Design Based on Analyte Properties

A successful purification strategy is not based on a generic template but is rationally designed by considering the unique physicochemical properties of the target molecule.

Physicochemical Profile of Tyr-Val-Gln-Val

The structure of Tyr-Val-Gln-Val dictates its behavior during chromatographic separation.

  • Amino Acid Composition:

    • L-Tyrosine (Tyr): Contains an aromatic phenol side chain, contributing moderate hydrophobicity and providing a strong chromophore for UV detection at ~280 nm.

    • L-Valine (Val) x2: Possesses aliphatic, nonpolar side chains, making it a key contributor to the peptide's overall hydrophobicity.

    • L-Glutamine (Gln): Features a polar, uncharged amide side chain, which adds a hydrophilic character to the molecule.

  • Molecular Weight: The calculated monoisotopic molecular weight is approximately 506.6 Da. This is important for identity confirmation via mass spectrometry.

  • Overall Hydrophobicity: The presence of two valine residues and one tyrosine residue results in a moderately hydrophobic peptide, making it an ideal candidate for retention and separation on a C18 stationary phase.

The Mechanism of Reverse-Phase HPLC for Peptides

In RP-HPLC, separation is governed by the differential partitioning of analyte molecules between a nonpolar (hydrophobic) stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most common choice for peptide purification.[6] The long alkyl chains provide a highly hydrophobic surface for interaction. For peptides, wide-pore columns (e.g., 300 Å) are recommended to allow the molecules to fully access the surface area within the pores, maximizing interaction and resolution.[4]

  • Mobile Phase: A gradient of increasing organic solvent concentration is used to elute the bound peptides.

    • Solvent A (Aqueous): Highly purified water with a mobile phase additive.

    • Solvent B (Organic): Acetonitrile (ACN) with the same additive. ACN is favored for its low viscosity and UV transparency.[4]

  • The Critical Role of Trifluoroacetic Acid (TFA): TFA is the most ubiquitous mobile phase additive for peptide RP-HPLC.[7][8] Its functions are multifaceted:

    • pH Control: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to ~2. This ensures that the peptide's C-terminal carboxyl group is protonated (neutral) and the N-terminal amino group is protonated (positive charge), leading to consistent interactions.

    • Ion Pairing: The trifluoroacetate anion forms an ion pair with the positively charged sites on the peptide. This complex effectively masks the positive charges, increases the peptide's overall hydrophobicity, and enhances its retention on the C18 column.[7][9]

    • Improved Peak Shape: The low pH also suppresses the ionization of residual silanol groups on the silica support, minimizing secondary ionic interactions that can cause severe peak tailing.[7]

The diagram below illustrates the ion-pairing mechanism that is fundamental to achieving high-resolution peptide separations with TFA.

TFAMechanism cluster_Peptide Peptide at pH ~2 cluster_TFA TFA in Solution cluster_Column C18 Stationary Phase Peptide H₃N⁺-Tyr-Val-Gln-Val-COOH IonPair Hydrophobic Ion-Pair Complex (CF₃COO⁻···H₃N⁺-Peptide) Peptide->IonPair Forms Ion Pair TFA CF₃COO⁻ TFA->IonPair C18 Si-(CH₂)₁₇-CH₃ Si-(CH₂)₁₇-CH₃ Si-(CH₂)₁₇-CH₃ IonPair->C18 Hydrophobic Interaction (Retention)

TFA ion-pairing mechanism in RP-HPLC.

Detailed Application Protocol

This protocol outlines the purification of crude Tyr-Val-Gln-Val on a preparative scale.

Materials and Instrumentation
  • Reagents:

    • Crude Tyr-Val-Gln-Val peptide powder

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Trifluoroacetic Acid (TFA)

    • Ultrapure water (18.2 MΩ·cm)

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a multi-wavelength UV-Vis detector.

    • Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

    • Fraction collector.

    • Analytical HPLC system for purity analysis.

    • Mass spectrometer (e.g., ESI-MS) for identity confirmation.

    • Centrifugal vacuum evaporator or freeze-dryer (lyophilizer).

Experimental Workflow

The overall process from crude starting material to a purified and characterized final product is depicted in the workflow diagram below.

PurificationWorkflow Crude Crude Peptide (Tyr-Val-Gln-Val) Dissolve Sample Preparation (Dissolve in 5% ACN/H₂O/0.1% TFA) Crude->Dissolve Inject Preparative HPLC (Gradient Elution) Dissolve->Inject Collect Fraction Collection (Based on UV 280nm peak) Inject->Collect Analyze Purity Analysis (Analytical HPLC & MS) Collect->Analyze Pool Pool High-Purity Fractions (>98%) Analyze->Pool Select Fractions Lyophilize Solvent Removal (Lyophilization) Pool->Lyophilize Pure Pure Peptide Powder (TFA Salt) Lyophilize->Pure

Workflow for the purification of Tyr-Val-Gln-Val.
Step-by-Step Procedure

Step 1: Mobile Phase Preparation

  • Solvent A: Add 1 mL of TFA to 1 L of ultrapure water (0.1% v/v TFA in water). Degas thoroughly.

  • Solvent B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% v/v TFA in ACN). Degas thoroughly.

Step 2: Sample Preparation

  • Weigh approximately 50-100 mg of crude Tyr-Val-Gln-Val peptide.

  • Dissolve the peptide in a minimal volume of Solvent A or a low percentage of Solvent B (e.g., 5-10% B) to a final concentration of ~10-20 mg/mL.[10][11]

  • Ensure complete dissolution. If solubility is an issue, gentle sonication may be applied.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Step 3: Preparative HPLC Method

  • Equilibrate the preparative C18 column with 5% Solvent B for at least 5-10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the purification method using the parameters outlined in the table below.

ParameterSettingRationale
Column Preparative C18, 300 Å, 10 µm, 21.2x250 mmWide-pore C18 is ideal for peptide separations, providing good retention and resolution.[4][5]
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase for peptide RP-HPLC.[7]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is an effective organic modifier for eluting peptides.[4]
Flow Rate 18-22 mL/minAppropriate for a ~21.2 mm ID column to maintain optimal linear velocity.
Detection 280 nm & 220 nm280 nm is selective for the Tyr residue. 220 nm detects the peptide backbone for all impurities.[11]
Column Temp. 25-40 °CElevated temperature can improve peak shape and reduce viscosity.[12]
Gradient 0-5 min: 5% B (Isocratic) 5-45 min: 5% to 55% B (Linear Gradient) 45-50 min: 55% to 95% B (Wash) 50-60 min: 95% to 5% B (Re-equilibrate)A shallow gradient (1.25%/min) is crucial for resolving closely eluting impurities.[13]

Step 4: Fraction Collection

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peak corresponding to Tyr-Val-Gln-Val begins to elute. Collect fractions of 5-10 mL across the entire peak.

  • It is advisable to collect the leading and tailing edges of the peak in separate fractions, as these are most likely to contain impurities.

Step 5: Purity Analysis and Identity Confirmation

  • Analyze each collected fraction using a rapid analytical RP-HPLC method (e.g., on a 4.6 mm ID column with a faster gradient).

  • Inject a small aliquot (~5-10 µL) from each fraction. Determine the purity of each fraction by peak area percentage at 220 nm.

  • Analyze the fractions with the highest purity by mass spectrometry to confirm the molecular weight (Expected [M+H]⁺ ≈ 507.6).

  • Pool all fractions that meet the desired purity specification (e.g., >98%).

Step 6: Post-Purification Processing

  • Combine the high-purity fractions.

  • Remove the acetonitrile using a centrifugal vacuum evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain a dry, fluffy white powder. The final product will be a TFA salt of the peptide.[14]

Expected Results & Troubleshooting

ParameterExpected Outcome
Crude Purity 40-70%
Final Purity >98%
Recovery 30-50% (highly dependent on crude purity)
Identity [M+H]⁺ ~507.6 Da
Appearance White lyophilized powder

Troubleshooting Common Issues:

  • Poor Resolution: Decrease the gradient slope (e.g., to 0.5% B per minute) or try a column with a different C18 chemistry.[13]

  • Peak Tailing: Ensure TFA concentration is at least 0.1% in all solvents.[7] Tailing can also indicate column degradation.

  • Low Recovery: The peptide may be precipitating on the column. Try dissolving the crude sample in a solvent containing a small amount of DMSO or reducing the injection load. The peptide may also be irreversibly adsorbed; check column history.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and high-resolution strategy for the purification of the tetrapeptide Tyr-Val-Gln-Val. By leveraging a fundamental understanding of the peptide's properties and the principles of ion-pair chromatography, researchers can consistently obtain the high-purity material essential for accurate and reproducible scientific outcomes. The protocol is scalable and can be adapted for other moderately hydrophobic peptides with minor adjustments to the elution gradient.

References

  • Maris, D., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 147-162. Retrieved from [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). PolyLC. Retrieved from [Link]

  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024). Analytical Chemistry. Retrieved from [Link]

  • Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. (2022). ACS Omega. Retrieved from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. Retrieved from [Link]

  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. (2015). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (n.d.). LCGC North America. Retrieved from [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. Retrieved from [Link]

  • Chen, Y., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 9-18. Retrieved from [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Grace. Retrieved from [https://www.discoverysciences.com/documents/AppNotes/AN153_Reversed-Phase for Proteins-Peptides.pdf]([Link] for Proteins-Peptides.pdf)

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). (2017). SlideShare. Retrieved from [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC. (2011). Methods in Molecular Biology. Retrieved from [Link]

Sources

Application

High-Resolution NMR Spectroscopy Protocol for the Structural Elucidation of the Tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV)

Executive Summary The structural elucidation of short bioactive peptides, such as the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV), requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of short bioactive peptides, such as the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV), requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike folded globular proteins, short linear peptides sample a highly dynamic ensemble of conformations in solution, heavily weighting toward random coil states[1]. This application note outlines a self-validating, step-by-step protocol for the complete 1 H and 13 C resonance assignment of YVQV, detailing the causality behind sample preparation, pulse sequence selection, and data interpretation.

Mechanistic Rationale & Experimental Design

Solvent Causality

To successfully assign the YVQV sequence using 2D NMR, observing the backbone amide protons (HN) is strictly required. Therefore, the sample is prepared in a 90% H 2​ O / 10% D 2​ O mixture rather than 100% D 2​ O[2]. The 10% D 2​ O provides the necessary deuterium lock signal for the spectrometer, while the 90% H 2​ O ensures that labile amide protons are not fully exchanged for deuterium, allowing their observation for sequential NOE walks.

pH Control

The pH of the sample must be meticulously adjusted to 5.0 ± 0.1. The base-catalyzed exchange rate of amide protons with bulk water is minimized in the pH range of 4.5 to 5.5[3]. If the pH is too high, the HN resonances will broaden into the baseline due to intermediate chemical exchange, rendering sequential assignment impossible.

Chemical Shift Referencing

4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at 0.5 mM is utilized as an internal standard. DSS provides a sharp, pH-independent reference peak at 0.00 ppm for 1 H, from which 13 C chemical shifts are indirectly calculated using established gyromagnetic ratios[4].

Step-by-Step NMR Acquisition Protocol

System Self-Validation: Each step in this protocol includes a validation checkpoint to ensure data integrity before proceeding to time-intensive 2D acquisitions.

Step 1: Sample Preparation
  • Dissolve ~1.5 mg of lyophilized YVQV peptide in 540 µL of ultrapure H 2​ O and 60 µL of D 2​ O to achieve a final peptide concentration of ~5 mM.

  • Add DSS to a final concentration of 0.5 mM.

  • Measure the pH directly in the NMR tube using a micro-electrode. Adjust to pH 5.0 using dilute (0.1 M) HCl or NaOH.

  • Validation Checkpoint: Check the pH again after 1 hour. Peptides can act as weak buffers; if the pH drifts, amide peaks will broaden. Re-adjust if necessary.

Step 2: 1D 1 H NMR & Solvent Suppression
  • Insert the sample into a 600 MHz (or higher) NMR spectrometer at 298 K.

  • Tune, match, and shim the probe.

  • Acquire a 1D 1 H spectrum using an excitation sculpting or WATERGATE pulse sequence.

  • Validation Checkpoint: Evaluate the residual water peak at ~4.7 ppm. It must be symmetrical and narrow (< 20 Hz width at half height). Poor water suppression will cause baseline distortions that obscure the critical alpha-proton (H α ) region (4.0 - 4.5 ppm). Do not proceed until shimming is optimal.

Step 3: 2D TOCSY (Intra-residue Assignment)
  • Acquire a 2D 1 H- 1 H TOCSY spectrum with a DIPSI-2 isotropic mixing sequence.

  • Set the mixing time to 70 ms.

  • Causality: A 70 ms mixing time is optimal for transferring magnetization through the entire aliphatic side-chain spin systems of Valine and Glutamine without suffering excessive signal loss due to transverse relaxation ( T2​ )[2].

Step 4: 2D NOESY (Inter-residue Assignment)
  • Acquire a 2D 1 H- 1 H NOESY spectrum.

  • Set the mixing time to 250 ms.

  • Causality: Small peptides like YVQV (MW ~493 Da) tumble rapidly in solution, placing them near the zero-crossing point of the Nuclear Overhauser Effect (extreme narrowing limit). A longer mixing time (200-300 ms) or the use of ROESY is required to build sufficient cross-peak intensity for identifying sequential dαN​(i,i+1) connectivities[2].

Step 5: 2D 13 C-HSQC (Heteronuclear Correlation)
  • Acquire a 2D 1 H- 13 C HSQC spectrum at natural abundance.

  • Causality: The two Valine residues (Val-2 and Val-4) will exhibit severe spectral overlap in the 1 H dimension. The HSQC resolves this by spreading the signals across the much larger 13 C chemical shift dispersion[1].

Quantitative Data Presentation

Table 1: Optimized NMR Acquisition Parameters (600 MHz Spectrometer)

ExperimentSpectral Width ( 1 H)Spectral Width ( 13 C)Scans per Increment t1​ IncrementsMixing Time
1D 1 H12 ppmN/A64N/AN/A
2D TOCSY12 ppmN/A1625670 ms
2D NOESY12 ppmN/A32256250 ms
2D 13 C-HSQC12 ppm80 ppm64128N/A

Table 2: Expected 1 H and 13 C Chemical Shifts (ppm) for YVQV at 298 K, pH 5.0 Values are derived from standardized random coil reference data[1].

ResidueHN (Amide)H α H β Side Chain Protons (H γ / H δ / H ϵ )C (Carbonyl)C α C β
Tyr-1 N/A (NH 3+​ )*4.152.98, 2.93H δ : 7.15, H ϵ : 6.85174.457.538.8
Val-2 8.354.122.05H γ : 0.90, 0.85174.661.832.2
Gln-3 8.454.342.00, 1.90H γ : 2.25, H ϵ 2: 7.50, 6.80174.955.029.0
Val-4 8.154.102.08H γ : 0.92, 0.88176.0**61.832.2

*Note: The N-terminal amine protons of Tyr-1 exchange too rapidly with the solvent to be observed as sharp resonances at pH 5.0. **Note: The C-terminal carboxylate of Val-4 induces a characteristic downfield shift in the carbonyl carbon.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (90% H2O / 10% D2O, pH 5.0) OneD 1D 1H NMR (Water Suppression Optimization) Prep->OneD TOCSY 2D TOCSY (Intra-residue Spin Systems) OneD->TOCSY NOESY 2D NOESY (Inter-residue Connectivity) OneD->NOESY HSQC 2D 13C-HSQC (C-H Correlations) OneD->HSQC Assign Sequential Assignment (Y1 -> V2 -> Q3 -> V4) TOCSY->Assign Spin Systems NOESY->Assign d_alpha-N(i, i+1) HSQC->Assign Heteronuclear Data Validate Chemical Shift Validation (vs. Random Coil) Assign->Validate

Figure 1: Logical workflow for the NMR-based structural elucidation and assignment of YVQV.

Sources

Method

Application Note: Lyophilization and Reconstitution Protocols for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV)

Physicochemical Profiling & Solvation Causality Before designing a handling protocol for any synthetic peptide, one must analyze its primary sequence to predict its behavior in solution. L-Tyrosyl-L-valyl-L-glutaminyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvation Causality

Before designing a handling protocol for any synthetic peptide, one must analyze its primary sequence to predict its behavior in solution. L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) is a short tetrapeptide that presents unique solvation challenges.

According to standard peptide solubility guidelines, peptides containing 50% or more hydrophobic residues are notoriously difficult to dissolve in purely aqueous buffers ()[1]. YVQV consists of 75% hydrophobic/aromatic residues (Tyrosine, Valine, Valine) and 25% hydrophilic residues (Glutamine). Furthermore, at a physiological pH of 7.4, the positive charge of the N-terminal Tyrosine and the negative charge of the C-terminal Valine cancel each other out, resulting in a net charge of zero. This lack of polarity encourages intermolecular hydrophobic packing and aggregation, necessitating the use of specific solvent strategies—such as pH adjustment or polar aprotic solvents—to disrupt these interactions prior to aqueous dilution ()[2].

Table 1: Physicochemical Properties of YVQV
PropertyValue / DescriptionImpact on Protocol
Sequence L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (Y-V-Q-V)Short sequence; prone to hydrophobic packing.
Molecular Weight 489.55 g/mol Requires precise micro-weighing for molarity calculations.
Isoelectric Point (pI) ~ 5.5 - 6.0Minimal solubility near pH 6.0 due to zero net charge.
Net Charge (pH 7.4) 0 (Neutral)Will not readily dissolve in standard PBS without additives.
Hydrophobicity 75% Hydrophobic, 25% HydrophilicRequires 10-20% DMSO or 10% Acetic Acid for initial dissolution.

Self-Validating Lyophilization Methodology

Lyophilization (freeze-drying) removes water via sublimation, preventing hydrolysis and extending the peptide's shelf life from days to years. The following protocol ensures the generation of a porous, easily reconstitutable peptide cake.

Step-by-Step Lyophilization Protocol
  • Pre-Freezing Solubilization: Dissolve the synthesized YVQV in a volatile solvent matrix (e.g., 20% v/v Acetonitrile in LC-MS grade water). Causality: Acetonitrile ensures the hydrophobic peptide is fully dissolved, preventing the formation of amorphous aggregates during the freezing process.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE filter into sterile, pre-weighed glass vials. Self-Validation: Perform a pre- and post-filtration UV absorbance check (at 280 nm, utilizing Tyrosine's aromatic ring) to confirm no peptide was lost to the filter membrane.

  • Shell Freezing: Rotate the vials at an angle in a dry ice/ethanol bath (-78°C) until the liquid freezes along the vial walls. Causality: Shell freezing maximizes the surface area-to-volume ratio, which drastically accelerates the sublimation rate and prevents the formation of a dense, impermeable "plug."

  • Primary Drying (Sublimation): Transfer vials to the lyophilizer. Set the shelf temperature to -40°C and pull a vacuum to < 100 mTorr. Hold for 24–48 hours. Causality: Low pressure allows ice to transition directly to vapor without entering the liquid phase, preserving the peptide's structural integrity.

  • Secondary Drying (Desorption): Gradually ramp the shelf temperature to +20°C over 12 hours. Causality: This step provides the kinetic energy required to desorb residual bound moisture (reducing water content to < 2%).

  • Sealing: Backfill the chamber with inert Argon gas and seal the vials with rubber stoppers under vacuum to prevent oxidative degradation of the Tyrosine residue.

Reconstitution Strategy & Protocol

Improper reconstitution is the leading cause of experimental failure in peptide assays. Because YVQV is highly hydrophobic and neutrally charged, attempting to dissolve it directly in a biological buffer (like PBS) will result in a cloudy suspension of inactive aggregates.

Reconstitution Workflow

ReconstitutionWorkflow A Lyophilized YVQV Peptide (Store at -20°C) B Equilibrate to Room Temp (30 min) A->B C Centrifuge Vial (10,000 x g, 3-5 min) B->C D Solubility Test (1 mg Aliquot) C->D E Add Primary Solvent (10% Acetic Acid or 10-20% DMSO) D->E F Gentle Agitation & Bath Sonication E->F G Visual Inspection F->G H Clear Solution G->H Yes J Cloudy/Particulate G->J No I Dilute with Assay Buffer (e.g., PBS pH 7.4) H->I K Adjust pH or Increase DMSO % J->K K->F

Workflow for the reconstitution of lyophilized YVQV peptide, highlighting solvent selection.

Step-by-Step Reconstitution Protocol
  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and allow it to sit unopened at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the peptide, which can trigger rapid degradation and severely skew mass calculations ()[3].

  • Centrifugation: Spin the vial at 10,000 x g for 3 to 5 minutes. Causality: Lyophilized peptide powders are highly static and often adhere to the rubber stopper during transit. Centrifugation ensures all material is pelleted at the bottom, preventing irreversible loss when the cap is removed ()[4].

  • Solubility Testing (The "Test Batch"): Never attempt to dissolve the entire stock at once. Weigh out a small 1 mg test aliquot. Causality: If the chosen solvent causes irreversible gelation or aggregation, the primary stock remains safe and intact.

  • Primary Solvent Addition: Add a small volume of 10% (v/v) Acetic Acid dropwise to the peptide. Causality: Because YVQV has a net charge of zero, adding a weak acid protonates the N-terminal Tyrosine, shifting the net charge to +1 and increasing aqueous solubility. If the peptide remains insoluble, use 10–20% DMSO instead to disrupt the hydrophobic packing of the Valine residues.

  • Agitation & Sonication: Swirl the vial gently. Do not vortex. If particulates remain, place the vial in a bath sonicator for three 10-second bursts, chilling on ice between bursts. Causality: Vortexing can introduce shear stress and cause hydrophobic peptides to foam and denature at the air-liquid interface. Sonication provides targeted kinetic energy to break intermolecular hydrogen bonds safely.

  • Buffer Dilution: Once the peptide is completely dissolved in the primary solvent, slowly dilute the mixture with your target assay buffer (e.g., PBS) to reach the final working concentration (typically 1 mg/mL).

Table 2: Troubleshooting Reconstitution
ObservationProbable Mechanistic CauseCorrective Action
Cloudy suspension Hydrophobic aggregation of Valine residues.Add a small volume of DMSO (up to 20% final v/v) and sonicate.
Gel formation Intermolecular hydrogen bonding (crosslinking).Add dilute acetic acid to alter the pH away from the peptide's pI.
Floating particulates Incomplete dissolution / cold solvent.Ensure solvents are at room temperature; apply brief bath sonication.

Analytical Verification (Self-Validating System)

To ensure the protocol is a self-validating system, the reconstituted YVQV must be analytically verified before use in downstream assays.

  • Visual Inspection: Hold the vial against a dark background under a bright light. The solution must be 100% transparent with no visible floating particulates or turbidity.

  • Spectrophotometric Quantification: Because YVQV contains a Tyrosine residue, its concentration can be accurately verified by measuring the absorbance at 280 nm. Use the molar extinction coefficient of Tyrosine ( ϵ≈1490 M−1cm−1 ) to calculate the exact molarity of the recovered solution.

  • RP-HPLC Analysis: Run a small aliquot on a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) C18 column. A single, sharp peak confirms that the peptide completely dissolved without forming multimeric aggregates or undergoing degradation during the lyophilization/reconstitution cycle.

References

  • JPT Peptide Technologies. "How to Reconstitute Peptides." JPT Support. Available at: [Link]

  • GenScript. "Peptide Solubility Guidelines." GenScript Technical Resources. Available at:[Link]

  • Pacific Immunology. "Peptide Reconstitution." Pacific Immunology Resources. Available at:[Link]

  • SB-Peptide. "Peptide Solubility Guidelines." SB-Peptide Technical Support. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency in L-Tyrosyl-L-valyl-L-glutaminyl-L-valine SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides mechanistic insights, validated protocols, and troubleshooting logic to resolve coupling inefficiencies during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides mechanistic insights, validated protocols, and troubleshooting logic to resolve coupling inefficiencies during the synthesis of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) .

Diagnostic Overview: The YVQV Synthesis Challenge

Synthesizing the YVQV sequence (assembled C-terminus to N-terminus: Val Gln Val Tyr) presents a unique intersection of steric and electronic challenges:

  • β -Branched Steric Hindrance: Valine is a β -branched amino acid. The bulky methyl groups on the β -carbon restrict the conformational freedom of the peptide backbone, severely hindering the nucleophilic attack of the resin-bound amine onto the incoming activated amino acid 1. The coupling of Fmoc-Tyr(tBu)-OH onto the Val-Gln(Trt)-Val-resin is notoriously sluggish for this reason.

  • Glutamine Side Reactions & Trityl Bulk: Glutamine requires side-chain protection (typically Trityl, Trt) to prevent the dehydration of its primary amide to a nitrile during carboxyl activation [[2]](). However, the massive steric bulk of the Trt group exacerbates the hindrance already caused by the adjacent Valine residues, specifically during the Fmoc-Val-OH coupling onto the Gln(Trt)-Val-resin.

  • Early-Onset Aggregation: Sequences rich in Valine have a high propensity to form intermolecular hydrogen bonds, leading to β -sheet aggregation and resin shrinkage even at the short tetrapeptide stage 13.

Troubleshooting Workflow

SPPS_Troubleshooting A Low Yield in YVQV Synthesis B Perform Kaiser Test A->B C Positive (Blue): Steric Hindrance B->C Free Amines D Resin Shrinkage: Aggregation B->D Poor Swelling E Use HATU or Oxyma/DIC C->E F Heat to 60°C C->F D->F G Use PEG Resin D->G

Logical workflow for diagnosing and resolving YVQV SPPS coupling inefficiencies.

Reagent Selection & Quantitative Data

Choosing the right coupling chemistry is critical for YVQV. Standard HBTU/DIPEA often fails for consecutive hindered residues. We recommend upgrading to HATU or Oxyma/DIC. HATU generates highly reactive OAt esters, benefiting from the neighboring group effect of the pyridine nitrogen 4. Oxyma/DIC is an excellent alternative that avoids the guanidinylation side reactions associated with uronium salts and performs exceptionally well at elevated temperatures 5 [[4]]().

Table 1: Comparison of Coupling Reagents for Hindered SPPS

Coupling Reagent SystemActive Ester GeneratedRelative ReactivityRisk of GuanidinylationRecommended Use Case
HBTU / DIPEA OBtModerateHigh (if excess used)Routine, unhindered couplings
HATU / DIPEA OAtVery HighHigh (if excess used)Severe steric hindrance (e.g., Val-Val)
Oxyma / DIC OxymaHighNoneHindered sequences, elevated temps

Validated Experimental Protocols

To ensure a self-validating system, every difficult coupling step must be verified.

Protocol A: Elevated Temperature Coupling with Oxyma/DIC (Recommended for YVQV)

Causality: Applying heat increases molecular kinetic energy, overcoming the high activation energy barrier imposed by Valine's β -branching and disrupting early β -sheet aggregation 1. Oxyma/DIC is thermally stable and prevents the N-terminal capping seen with uronium reagents 5.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Val-Wang resin (or low-loading PEG resin) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of the incoming amino acid (e.g., Fmoc-Gln(Trt)-OH) and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF 6. Add 0.5 mmol (5 eq) of DIC. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 60°C (via microwave or conventional heating block) for 20 minutes 1.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min).

  • Validation: Perform a Kaiser Test (Protocol B). If positive, repeat steps 3-5 before proceeding to the next deprotection.

Protocol B: The Kaiser Test (Self-Validation)

Causality: Ninhydrin reacts with primary amines to form a deep blue chromophore (Ruhemann's purple). A colorless result confirms the complete acylation of the hindered Valine or Glutamine amine.

  • Transfer a few resin beads to a glass test tube.

  • Add 2 drops each of: (a) 5% ninhydrin in ethanol, (b) 80% phenol in ethanol, and (c) 2% KCN in pyridine.

  • Heat at 110°C for 5 minutes.

  • Interpretation: Colorless/yellow beads = complete coupling. Blue beads = incomplete coupling (requires double coupling).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass deletion of -18 Da during the Glutamine coupling? A1: This is likely due to the dehydration of the Gln side-chain amide to a nitrile (cyanoalanine) during carboxyl activation 2. This occurs if the side chain is unprotected or if the Trt protecting group was prematurely cleaved. Ensure you are using high-quality Fmoc-Gln(Trt)-OH and avoid excessive pre-activation times with strong carbodiimides like DIC without sufficient Oxyma present.

Q2: I used HATU for the Tyr-Val coupling, but my yield is still low. What is happening? A2: If HATU is used in excess relative to the amino acid, the free amine on the resin can react directly with the HATU molecule, leading to irreversible guanidinylation (capping) of the peptide chain 4. Always ensure the stoichiometric ratio of Amino Acid : HATU is 1 : 0.95 to ensure all HATU is consumed during pre-activation. Alternatively, switch to Oxyma/DIC, which cannot cause guanidinylation 5.

Q3: The resin seems to clump together after the second Valine is added. How do I fix this? A3: Clumping is a macroscopic symptom of microscopic β -sheet aggregation 1. Valine is a strong β -sheet promoter [[3]](). To resolve this:

  • Switch from a standard polystyrene resin to a PEG-based resin (e.g., ChemMatrix), which disrupts aggregation through superior solvation .

  • Use a lower loading resin (e.g., 0.2 mmol/g) to increase the spatial distance between growing peptide chains.

  • Add chaotropic salts (e.g., 0.1 M LiCl) to the coupling solvent to disrupt hydrogen bonding networks .

References

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications. 1

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed / NIH. 5

  • Technical Support Center: Troubleshooting Low Coupling Efficiency with Oxyma - Benchchem. 6

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis - IntechOpen. 2

  • Solid‐phase synthesis and purification of a set of uniformly 13C, 15N labelled de novo designed membrane fusogenic peptides - Leiden University. 3

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. 4

Sources

Optimization

Optimizing mobile phase gradients for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine HPLC

Technical Support Center: Optimizing RP-HPLC for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) Welcome to the Technical Support Center for the chromatographic analysis of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing RP-HPLC for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV)

Welcome to the Technical Support Center for the chromatographic analysis of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV). Designed for drug development professionals and analytical scientists, this guide addresses the specific challenges in method development, peak resolution, and mass spectrometry (MS) integration for this sequence.

YVQV presents unique chromatographic behaviors due to its amphiphilic nature: it contains hydrophobic valine residues, an aromatic tyrosine (UV-active at 280 nm), and a highly labile glutamine residue prone to spontaneous deamidation[1]. This guide provides field-proven troubleshooting strategies, causal explanations for peptide behavior, and self-validating experimental protocols.

Method Development & Optimization Logic

Workflow N1 Start: YVQV Peptide Analysis N2 Select Mobile Phase Modifier (TFA for UV, FA for MS) N1->N2 N3 Optimize Gradient Slope (Target: 0.5 - 1.0% B/min) N2->N3 N4 Set Column Temperature (Balance peak shape vs. Q-deamidation) N3->N4 N5 Evaluate Resolution (YVQV vs. YVEV) N4->N5 N6 Method Validated N5->N6 Rs > 1.5 N7 Adjust pH / Modifier Concentration N5->N7 Rs < 1.5 N7->N3 Re-optimize

Figure 1: RP-HPLC method development and optimization workflow for YVQV tetrapeptides.

Frequently Asked Questions (FAQs)

Q1: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as my mobile phase modifier for YVQV? A: The choice depends heavily on your detector. TFA (typically 0.1% v/v) is the gold standard for UV detection because it acts as a strong ion-pairing agent, masking residual silanols on the silica stationary phase and preventing the tailing of the protonated N-terminus of YVQV. However, TFA is detrimental to LC-MS analysis. It possesses high surface tension, which impedes efficient electrospray nebulization, and it forms strong gas-phase ion pairs with the peptide, severely suppressing ionization. For LC-MS workflows, Formic Acid (FA) is preferred as it is a weaker acid that permits high MS sensitivity, though it may result in slightly broader peaks[2].

Q2: I am observing a closely eluting "ghost peak" or peak splitting. What is causing this? A: This is almost certainly due to the spontaneous non-enzymatic deamidation of the Glutamine (Q) residue in your YVQV sample. Glutamine degrades via a glutarimide intermediate into Glutamic acid (E) or iso-Glutamic acid (isoGlu)[1]. Because this reaction replaces an amide group with a carboxylate group, the resulting peptide (YVEV) is slightly more polar and typically elutes with a shifted retention time. In high-resolution mass spectrometry, this modification presents as a distinct +0.984 Dalton mass shift[1].

Q3: How can I optimize the gradient to resolve intact YVQV from its deamidated impurity (YVEV)? A: Because the structural difference between YVQV and YVEV is minimal, high-resolution isocratic elution is rarely successful due to the narrow experimental window[3]. Instead, utilize a shallow linear gradient of increasing organic solvent (Acetonitrile). A gradient slope of 0.5% to 1.0% B per minute maximizes the selectivity differences between the intact and deamidated species[3].

Quantitative Data & Reference Tables

Table 1: Mobile Phase Modifier Comparison for YVQV Analysis

ModifierConcentrationUV Baseline (215 nm)MS SensitivityPeak Shape (Silanol Masking)
TFA 0.1% v/vExcellentPoor (Ion Suppression)Excellent
Formic Acid (FA) 0.1% v/vModerate (Drift)ExcellentFair (Potential Tailing)
TFA/FA Blend 0.01% TFA / 0.1% FAGoodGoodGood

Table 2: YVQV and Common Degradation Products

Peptide SpeciesSequenceModificationMonoisotopic Mass[M+H]+Relative Retention Time
Intact Peptide YVQVNone~508.28 Da1.00
Deamidated (Glu) YVEVQ → E~509.26 Da (+0.984 Da)> 1.00 (Elutes later)
Deamidated (isoGlu) YV(isoE)VQ → isoE~509.26 Da (+0.984 Da)Variable (Often splits)
Oxidized YVQV(Ox)Y → DOPA~524.27 Da (+16.00 Da)< 1.00 (Elutes earlier)

Troubleshooting Guide & Decision Tree

Troubleshooting Issue Issue: Peak Tailing or Splitting Observed for YVQV CheckMS Check Mass (LC-MS) Issue->CheckMS MassShift +0.984 Da Shift? CheckMS->MassShift Deamidation Glutamine Deamidation (YVEV or isoGlu formed) MassShift->Deamidation Yes Silanol Secondary Silanol Interactions (Tyr/Val binding) MassShift->Silanol No FixDeam Action: Prepare fresh sample, lower column temp, lower pH Deamidation->FixDeam FixSilanol Action: Increase TFA concentration, use endcapped C18 column Silanol->FixSilanol

Figure 2: Decision tree for troubleshooting YVQV peak splitting and tailing anomalies.

Step-by-Step Experimental Protocols

Protocol A: Dual-Modifier Gradient Optimization for LC-UV-MS

This self-validating protocol utilizes a blended modifier approach to achieve the peak-shape benefits of TFA while maintaining the MS sensitivity of Formic Acid[4].

Materials:

  • HPLC-grade Water (18.2 MΩ·cm)

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA) and Formic Acid (FA) (MS-grade)

  • C18 Analytical Column (e.g., 2.1 x 150 mm, 300Å pore size, fully endcapped)[2]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of FA and 0.1 mL of TFA to 1 L of Water (0.1% FA + 0.01% TFA).

    • Mobile Phase B: Add 1.0 mL of FA and 0.1 mL of TFA to 1 L of ACN (0.1% FA + 0.01% TFA).

  • System Setup: Set the column oven temperature to 35°C. Note: Temperatures above 40°C can accelerate the degradation of the labile Glutamine residue into a glutarimide intermediate.

  • Sample Preparation: Dissolve YVQV in Mobile Phase A to a concentration of 1 mg/mL. Inject 5 µL.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B (Desalting and equilibration).

    • 5–35 min: Linear gradient from 5% B to 35% B (Slope: 1% B/min).

    • 35–40 min: Column wash at 95% B.

    • 40–50 min: Re-equilibration at 5% B.

  • Detection: Monitor UV absorbance at 215 nm (peptide backbone) and 280 nm (Tyrosine side chain). Simultaneously acquire positive-ion MS data.

Protocol B: LC-MS/MS Characterization of Glutamine Deamidation

To definitively prove that peak splitting is caused by deamidation rather than column degradation or secondary interactions, orthogonal fragmentation pathways must be analyzed[1].

Methodology:

  • MS Configuration: Couple the HPLC to an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode. Set the scan range to 200–1000 m/z.

  • Data Acquisition: Run the sample using the gradient from Protocol A.

  • Extracted Ion Chromatogram (XIC) Analysis: Extract the chromatograms for the intact YVQV precursor ion ([M+H]+ ≈ 508.28) and the suspected deamidated product ([M+H]+ ≈ 509.26). A mass shift of +0.984 Da confirms deamidation[1].

  • Tandem MS (MS/MS) Validation: Isolate the 509.26 m/z precursor and perform Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD).

  • Sequence Pinpointing: Analyze the resulting y-ion and b-ion series. A +0.984 Da mass shift observed specifically on the y2 ion (QV) and y3 ion (VQV), but absent on the y1 ion (V), unambiguously pinpoints the modification to the Glutamine residue[1].

References

  • "HPLC of Peptides and Proteins", Renyi.hu.
  • "Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC", National Institutes of Health (NIH).
  • "Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns", Agilent Technologies.
  • "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS", Sigma-Aldrich.
  • "Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics", Analytical Chemistry (ACS Publications).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Insolubility of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV)

Welcome to the Technical Support Center for peptide handling and assay preparation. This guide is specifically engineered for researchers and drug development professionals struggling with the reconstitution of the tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide handling and assay preparation. This guide is specifically engineered for researchers and drug development professionals struggling with the reconstitution of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (Sequence: Tyr-Val-Gln-Val, or YVQV).

Below, we dissect the mechanistic causes of its insolubility, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic Overview & Causality

To successfully solubilize a peptide, one must first understand the physicochemical forces driving its behavior in solution. Although general guidelines state that ultra-short peptides (fewer than five residues) are typically water-soluble, YVQV is a notable exception due to two compounding factors[1]:

  • Extreme Hydrophobic Density: YVQV consists of 75% hydrophobic/aromatic residues (Tyr, Val, Val). Peptides containing 50% or more hydrophobic residues are notoriously prone to intermolecular aggregation via hydrophobic interactions, rendering them insoluble in standard aqueous buffers[2].

  • Zero Net Charge (Zwitterionic State): At a physiological pH of 7.4, the N-terminal amine is protonated (+1) and the C-terminal carboxyl group is deprotonated (-1). With no other ionizable side chains active at this pH, the peptide has a net charge of zero[3]. The lack of electrostatic repulsion between individual peptide molecules allows hydrophobic forces and hydrogen bonding (driven by the polar Glutamine and the beta-sheet propensity of Valine) to dominate, leading to rapid precipitation or gelation.

Part 2: Troubleshooting & FAQs

Q1: My lyophilized YVQV immediately formed a cloudy suspension when I added PBS (pH 7.4). Why did this happen, and can I rescue it? A: The cloudiness indicates that the peptide has aggregated due to its neutral net charge and high hydrophobicity at pH 7.4. To rescue the sample, do not add more PBS. Instead, you must disrupt the hydrophobic interactions. You can attempt to rescue the suspension by adding a small volume of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and gently sonicating the mixture[1]. If it remains cloudy, you must re-lyophilize the sample to a dry powder and restart the solubilization process using the correct primary solvent.

Q2: What is the most reliable primary solvent for creating a stock solution of YVQV? A: 100% DMSO is the gold standard for highly hydrophobic peptides like YVQV. DMSO acts as a powerful hydrogen-bond acceptor, disrupting the intermolecular beta-sheet formations and solvating the hydrophobic Valine and Tyrosine side chains[4]. It is preferred over Dimethylformamide (DMF) for biological assays due to its lower cellular toxicity[2].

Q3: How do I transition my DMSO stock solution into my cell culture media without the peptide crashing out? A: The transition must be gradual. Dissolve the peptide in the absolute minimum volume of 100% DMSO to create a highly concentrated master stock (e.g., 10–20 mg/mL). Then, add your aqueous buffer (e.g., cell culture media) dropwise to the DMSO stock while vortexing gently. Never add the DMSO stock into a large volume of aqueous buffer all at once, as the sudden shift in dielectric constant will cause immediate precipitation. Ensure the final DMSO concentration remains below 0.5% to avoid cytotoxic effects in cell-based assays[5].

Q4: My downstream in vivo assay is highly sensitive to organic solvents. Can I dissolve YVQV without DMSO? A: Yes, by utilizing a pH-shift strategy to induce electrostatic repulsion. Because YVQV has a net charge of zero at neutral pH, you can force a net positive or net negative charge[3]:

  • Acidic Shift (Net +1): Add 10–25% Acetic Acid to protonate the C-terminal carboxylate. The N-terminus remains protonated, giving the peptide a net +1 charge, which drives solubility.

  • Basic Shift (Net -1 to -2): Add 10% Ammonium Hydroxide (NH₄OH). This deprotonates the N-terminus and, at high enough pH, deprotonates the Tyrosine hydroxyl group (pKa ~10.4), giving the peptide a net negative charge. Note: Always verify that your specific biological target can tolerate the subsequent neutralization step when introduced to the assay.

Part 3: Physicochemical Data Summaries

Table 1: Amino Acid Profiling of YVQV
PositionResiduePropertypKa (Side Chain)Hydropathy IndexImpact on Solubility
1L-Tyrosine (Y)Hydrophobic / Aromatic~10.4-1.3Promotes aggregation; UV active (280nm).
2L-Valine (V)Hydrophobic / AliphaticN/A4.2Drives severe aqueous insolubility.
3L-Glutamine (Q)Polar / UnchargedN/A-3.5Forms strong intermolecular H-bonds.
4L-Valine (V)Hydrophobic / AliphaticN/A4.2Drives severe aqueous insolubility.
Table 2: Solvent Selection Matrix for YVQV
Solvent SystemMechanism of ActionBest Use CaseLimitations
100% DMSO Disrupts H-bonds; solvates hydrophobic domains.In vitro cell assays; general stock creation.Must be diluted to <0.5% for cell viability[5].
10-25% Acetic Acid Protonates C-terminus (Net charge +1).In vivo studies intolerant to organic solvents.Low pH may temporarily shock sensitive cells.
0.1 M NH₄OH Deprotonates Tyr and N-terminus (Net charge negative).Alternative non-organic solubilization.High pH can cause peptide degradation over time.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: The Co-Solvent (DMSO) Method

Objective: Create a stable, clear stock solution for downstream dilution.

  • Test Aliquot Preparation: Never test solubility on your entire batch. Weigh out exactly 1.0 mg of lyophilized YVQV into a sterile, oxygen-free 2.0 mL microcentrifuge tube[1].

  • Primary Solubilization: Add 50 µL of sterile, anhydrous 100% DMSO to the 1.0 mg aliquot (yielding a 20 mg/mL stock).

  • Mechanical Agitation: Vortex the tube gently for 30 seconds. If visible particles remain, sonicate the tube in a water bath for 3 cycles of 10 seconds each, chilling on ice between cycles to prevent thermal degradation[1].

  • Validation Check 1 (Visual Clarity): Hold the tube against a solid black background under bright light.

    • Pass: The solution is 100% transparent and particle-free. Proceed to Step 5.

    • Fail: The solution is opalescent or contains floating particulates. Warm gently (<40°C) for 5 minutes. If it fails again, the peptide may have degraded or cross-linked.

  • Aqueous Dilution: While gently vortexing the clear DMSO stock, add your assay buffer (e.g., PBS) dropwise until you reach your desired working concentration.

  • Validation Check 2 (Stability): Allow the diluted solution to sit at room temperature for 15 minutes. Inspect against a dark background. If the solution remains clear, the protocol is successful. If turbidity appears, the solubility limit has been exceeded; you must re-lyophilize and use a higher final DMSO percentage or a different buffer.

Protocol B: The pH-Shift Method (Acidic)

Objective: Solubilize YVQV without organic solvents using electrostatic repulsion.

  • Test Aliquot Preparation: Weigh out 1.0 mg of YVQV into a microcentrifuge tube.

  • Acid Addition: Add 100 µL of a 10% (v/v) Acetic Acid solution in sterile water.

  • Agitation: Vortex gently for 60 seconds.

  • Validation Check 1: Inspect against a dark background.

    • Pass: Solution is clear. The +1 net charge has successfully repelled the peptide molecules.

    • Fail: Solution is cloudy. Add 10 µL of pure Trifluoroacetic acid (TFA) to force complete protonation, then immediately dilute with 90 µL of water[3].

  • Neutralization (Optional but recommended): Slowly titrate the solution with dilute NaOH or your highly buffered assay media until the pH reaches the tolerable range for your assay, monitoring closely for precipitation.

Part 5: Workflow Visualization

The following decision tree maps the logical progression for resolving YVQV insolubility using the recommended co-solvent methodology.

Solubilization N1 Lyophilized YVQV N2 Aliquot 1 mg for Testing N1->N2 N3 Add 100% DMSO (Minimal Vol) N2->N3 N4 Clear Solution? N3->N4 N5 Sonicate & Warm (<40°C) N4->N5 No N6 Dilute Dropwise in Buffer N4->N6 Yes N5->N4 N7 Precipitation? N6->N7 N8 Ready for Assay (DMSO < 0.5%) N7->N8 No N9 Lyophilize & Try pH Shift N7->N9 Yes

Caption: Workflow for resolving YVQV peptide solubility using organic co-solvents.

References

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide. Available at:[Link]

  • Peptide solubility guidelines. Thermo Fisher Scientific (Hosted by Hebrew University of Jerusalem). Available at: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Available at: [Link]

  • DMSO Solution 60ml - Research Focus: The Versatile Role of DMSO in the Laboratory. Elite Biogenix. Available at: [Link]

Sources

Optimization

Optimizing TFA cleavage cocktails for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine resin release

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I frequently consult on the cleavage optimization of short, seemingly straightforward sequences like L-Tyrosyl-L-valyl-L-glutaminyl-L-valin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I frequently consult on the cleavage optimization of short, seemingly straightforward sequences like L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV). While this tetrapeptide lacks notoriously difficult residues like Cysteine or Arginine, the combination of a highly nucleophilic Tyrosine phenol ring and a sterically hindered Glutamine(Trt) group creates specific kinetic challenges during resin release.

This guide provides a deep dive into the causality of these challenges, offering optimized, self-validating protocols to ensure high-purity YVQV synthesis.

Mechanistic Pathway: Cleavage & Scavenging Dynamics

To troubleshoot effectively, we must first visualize the molecular events occurring in the reaction vessel. Trifluoroacetic acid (TFA) drives the acidolysis, but the generated carbocations dictate the success or failure of the cleavage[1].

G Resin Peptidyl-Resin Wang-Y(tBu)-V-Q(Trt)-V TFA TFA Acidolysis (90% Concentration) Resin->TFA Cations Reactive Intermediates tBu⁺ & Trt⁺ Cations TFA->Cations Cleavage Peptide Target Peptide Unprotected YVQV TFA->Peptide Release Quenched Quenched Byproducts TIPS-H, Phenol-tBu Cations->Quenched Neutralization SideReact Side Reactions Tyr Alkylation (+56/242 Da) Cations->SideReact Unscavenged Scavengers Scavenger Cocktail TIPS, Phenol, H₂O Scavengers->Cations Hydride Transfer SideReact->Peptide

Fig 1: Mechanistic pathway of YVQV TFA cleavage and carbocation scavenging.

Diagnostic Q&A: Troubleshooting YVQV Cleavage

Q1: Why is my YVQV peptide exhibiting +56 Da and +242 Da mass additions on the LC-MS? A1: These mass additions are direct evidence of incomplete scavenging. The +56 Da adduct corresponds to tert-butylation, while the +242 Da adduct indicates tritylation[2]. During TFA acidolysis, the tert-butyl (tBu) protecting group on Tyrosine and the trityl (Trt) group on Glutamine are released as highly reactive carbocations[1]. Tyrosine's electron-rich phenol ring is highly susceptible to electrophilic aromatic substitution by these cations[3]. If your scavenger capacity is insufficient, these cations will alkylate the Tyrosine residue rather than being quenched.

Q2: Should I use Reagent K (with EDT/thioanisole) or Reagent B for YVQV? A2: Reagent B (TFA/Phenol/Water/TIPS) is the optimal choice for this specific sequence[4]. Reagent K contains 1,2-ethanedithiol (EDT) and thioanisole, which are specifically formulated to prevent the oxidation and alkylation of sulfur-containing residues (Cys, Met) and Tryptophan[1]. Because YVQV lacks these residues, the malodorous EDT is unnecessary. Instead, the combination of TIPS (a powerful hydride donor that irreversibly reduces Trt⁺ to triphenylmethane) and Phenol (a sacrificial aromatic ring that outcompetes Tyrosine for tBu⁺ alkylation) provides ideal protection[1].

Q3: How do I ensure complete removal of the Trt group from Glutamine without degrading the peptide? A3: The Trt group on the amide nitrogen of Glutamine is sterically hindered and requires a robust acid-catalyzed process that generates a stable trityl cation[2]. Ensure the cleavage cocktail contains at least 2.5–5% water, which acts as a strong nucleophile to trap carbocations, and allow the reaction to proceed for a full 2 to 3 hours at room temperature[4]. You can visually validate Trt removal: the cleavage solution will turn a deep yellow color, which is the visual signature of the trityl carbonium ion chromophore[3].

Empirical Data: Cleavage Cocktail Optimization

To demonstrate the causality of scavenger selection, the following table summarizes representative quantitative data on the performance of various TFA cocktails for the deprotection of the YVQV sequence[2].

Cleavage CocktailComposition (v/v)YVQV Purity (%)Tyr Alkylation (+56 Da)Gln Tritylation (+242 Da)
Standard TFA TFA / H₂O (95:5)65.2%18.4%12.1%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)94.8%< 1.0%< 1.0%
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)97.5%< 1.0%< 1.0%
Modified Reagent B TFA / Phenol / H₂O / TIPS (90:5:2.5:2.5)98.2% < 0.5% < 0.5%

Self-Validating Experimental Protocol: YVQV Resin Release

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, a physical or analytical check is built in to confirm the mechanistic success of the step.

Materials Required:

  • Dried Peptidyl-Resin (Wang or Rink Amide, sequence: Y(tBu)-V-Q(Trt)-V)

  • Modified Reagent B Cocktail: 90% TFA, 5% Phenol, 2.5% H₂O, 2.5% TIPS (Triisopropylsilane)

  • Dichloromethane (DCM)

  • Cold diethyl ether (chilled to -20°C)

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer the dry peptidyl-resin to a fritted reaction vessel.

    • Wash the resin three times with DCM to swell the polymer matrix and remove any residual DMF from the synthesis[2].

    • Validation Check: The resin bed should visibly double in volume, ensuring the internal pores are fully accessible to the cleavage cocktail.

  • Cocktail Application & Acidolysis:

    • Add the freshly prepared Modified Reagent B cocktail to the resin (10 mL per gram of resin)[2].

    • Agitate the mixture gently at room temperature (22°C) for 2 to 2.5 hours.

    • Validation Check: Within 10 minutes, the solution must turn a deep, vibrant yellow. This confirms the successful generation of the trityl carbonium ion chromophore from the Glutamine residue[3].

  • Filtration & Resin Washing:

    • Filter the TFA solution containing the cleaved peptide into a clean collection tube[2].

    • Wash the resin twice with 1–2 mL of fresh TFA to recover any remaining peptide, combining the filtrates[2].

  • Precipitation & Isolation:

    • Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring[2].

    • Validation Check: A dense, white flocculent precipitate (the crude peptide) should immediately form upon contact with the ether[4].

    • Centrifuge the suspension at 3000 x g for 5 minutes to pellet the crude peptide. Carefully decant the ether[2].

    • Wash the peptide pellet twice more with cold diethyl ether to extract residual phenol and TFA[2].

  • Analytical Validation (LC-MS):

    • Dry the crude peptide pellet under a stream of nitrogen[2].

    • Dissolve a 1 mg sample in 1 mL of 50% Acetonitrile/Water and inject it into the LC-MS.

    • Validation Check: Confirm the presence of the target mass [M+H]+=508.6 Da . Explicitly scan for the absence of 564.6 Da (+tBu) and 750.6 Da (+Trt) to validate the efficiency of the TIPS/Phenol scavenging system.

Sources

Troubleshooting

Technical Support Center: Mitigation of Tyrosine Oxidation in L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the oxidative degradation of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the oxidative degradation of the tetrapeptide L-Tyrosyl-L-valyl-L-glutaminyl-L-valine. The troubleshooting guides and FAQs are designed to address specific experimental issues, explaining the underlying scientific principles to empower users to develop robust protocols for preserving the integrity of their peptide samples.

Understanding the Challenge: The Vulnerability of the Tyrosine Residue

The phenolic side chain of the N-terminal tyrosine residue in L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is highly susceptible to oxidation. This process, primarily mediated by reactive oxygen species (ROS), can lead to the formation of various degradation products, including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine cross-linked species.[1][2] Such modifications can significantly alter the peptide's structure, bioactivity, and solubility, leading to inconsistent experimental results and potential loss of therapeutic efficacy.[1]

Below is a simplified representation of the initial steps in tyrosine oxidation:

Tyrosine_Oxidation_Pathway Tyr Tyrosine Residue (in Peptide) Tyr_Radical Tyrosyl Radical Tyr->Tyr_Radical Oxidation ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) ROS->Tyr Initiation DOPA DOPA Derivative Tyr_Radical->DOPA Hydroxylation Dityrosine Dityrosine Cross-link Tyr_Radical->Dityrosine Dimerization

Caption: Initial pathway of tyrosine oxidation.

Frequently Asked Questions (FAQs)

Q1: My lyophilized L-Tyrosyl-L-valyl-L-glutaminyl-L-valine powder has turned slightly yellow. Is it still usable?

A yellowing of the lyophilized powder can be an indicator of degradation, including oxidation of the tyrosine residue.[1] It is strongly recommended to first analyze a small aliquot of the discolored peptide via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess its purity and identify any potential oxidative adducts. Compare the results with the certificate of analysis provided by the manufacturer. If significant degradation is observed, it is best to discard the batch to ensure the reproducibility and accuracy of your experimental results.

Q2: What are the ideal long-term storage conditions for this peptide?

For maximal stability, L-Tyrosyl-L-valyl-L-glutaminyl-L-valine should be stored as a lyophilized powder at -20°C or preferably -80°C.[3][4][5] The container should be tightly sealed to prevent moisture absorption, as water can facilitate hydrolysis.[1][6] To further minimize oxidation, the headspace of the vial can be flushed with an inert gas like argon or nitrogen.[1][4] It is also crucial to protect the peptide from light by using an amber vial or by storing it in a dark container, as light exposure can promote photo-oxidation.[1][6][7]

Q3: I need to prepare a stock solution of the peptide. What is the best solvent and how should I store the solution?

Peptides are generally less stable in solution compared to their lyophilized form.[4][5] For short-term storage, sterile, deionized water or a slightly acidic buffer (pH 5-6) is recommended. Alkaline conditions (pH > 8) should be avoided as they can increase the susceptibility of the tyrosine phenol group to oxidation.[1][4] If the peptide has poor aqueous solubility, a minimal amount of an organic solvent like DMSO can be used to initially dissolve it, followed by dilution with the appropriate aqueous buffer.

Once in solution, it is critical to aliquot the peptide into single-use volumes and store them at -20°C or -80°C.[4][5][7] This practice prevents repeated freeze-thaw cycles, which can degrade the peptide.[4][5][6][7]

Q4: Can I add an antioxidant to my peptide solution to prevent oxidation?

Yes, the addition of antioxidants can be an effective strategy. However, the choice and concentration of the antioxidant must be compatible with your downstream application. Common antioxidants used for stabilizing therapeutic proteins and peptides include methionine and sodium thiosulfate. These agents can act as oxygen scavengers or free radical scavengers. It is advisable to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results in assays. Oxidation of the tyrosine residue leading to altered peptide structure and function.1. Verify Storage: Confirm that the lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture.[3][4][5][6][7] 2. Analyze for Oxidation: Perform HPLC-MS analysis on your current stock to identify oxidized species (e.g., +16 Da for hydroxylation, or dimerization products).[1] 3. Use Fresh Stock: If oxidation is confirmed, switch to a fresh, properly stored batch of the peptide.
Difficulty dissolving the peptide after storage. Formation of insoluble aggregates due to oxidation and subsequent cross-linking (e.g., dityrosine formation).[1]1. Attempt Gentle Solubilization: Try to dissolve a small aliquot in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with your aqueous buffer. 2. Sonication: Brief, gentle sonication in an ice bath may help to break up small aggregates. 3. Discard if Insoluble: If the peptide remains largely insoluble, it is likely significantly degraded and should be discarded to avoid inaccurate results.
Appearance of unexpected peaks in HPLC chromatogram. Presence of oxidized peptide isomers or other degradation byproducts.1. Characterize Peaks with MS: Use HPLC-MS to determine the molecular weights of the unexpected peaks. A mass increase of 16 Da or multiples thereof often indicates oxidation.[3] 2. Review Handling Procedures: Ensure that all solutions are prepared with high-purity water and that exposure to air and light is minimized during sample preparation.[3] 3. Implement Preventative Measures: If oxidation is a persistent issue, consider incorporating an antioxidant into your buffer system or working in a low-oxygen environment (e.g., a glove box).
Variability between different aliquots of the same stock solution. Improper aliquoting or storage, leading to differential degradation. Repeated freeze-thaw cycles of a master stock.1. Standardize Aliquoting: When preparing a stock solution, immediately divide it into single-use aliquots to avoid repeated warming and cooling of the entire batch.[4][5][7] 2. Ensure Proper Sealing: Use high-quality microcentrifuge tubes with tight-sealing caps to prevent evaporation and moisture entry. 3. Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers during defrost cycles can be detrimental to peptide stability.[7] Use a standard manual-defrost freezer.

Experimental Protocols

Protocol 1: Forced Oxidation Study of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

This protocol is designed to intentionally degrade the peptide to generate oxidized species, which can then be used to validate the ability of your analytical method to detect these impurities.

Forced_Oxidation_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis Peptide_Prep Prepare 1 mg/mL Peptide Stock in Water or Buffer (pH 5-6) Control Unstressed Control Sample (Store at -80°C) Peptide_Prep->Control Stress Stress Sample Peptide_Prep->Stress Add_H2O2 Add H₂O₂ to Stress Sample (e.g., final conc. 0.01% - 0.3%) Stress->Add_H2O2 Incubate Incubate at Room Temperature (e.g., 4 hours, protected from light) Add_H2O2->Incubate Quench Quench Reaction (e.g., add catalase or methionine) Incubate->Quench HPLC_MS Analyze Control and Stressed Samples by HPLC-MS Quench->HPLC_MS Compare Compare Chromatograms and Mass Spectra HPLC_MS->Compare

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Validation of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV): A UPLC-UV Comparative Guide

The Analytical Challenge of YVQV L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) is a synthetic tetrapeptide requiring rigorous purity validation before downstream application. Like many synthetic peptides, YVQV is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of YVQV

L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) is a synthetic tetrapeptide requiring rigorous purity validation before downstream application. Like many synthetic peptides, YVQV is highly susceptible to specific degradation pathways, most notably the 1, forming the impurity YVEV[1].

Because the structural and hydrophobic differences between the native YVQV and its deamidated YVEV counterpart are exceptionally small, legacy analytical methods often fail to provide baseline resolution. Establishing a stability-indicating method that adheres to the modernized 2 requires an approach that maximizes chromatographic efficiency[2].

Mechanistic Causality: Why UPLC-UV Outperforms Legacy HPLC

As an Application Scientist, I frequently observe laboratories attempting to validate peptide purity using standard 5 µm High-Performance Liquid Chromatography (HPLC) columns. This often results in the co-elution of critical pairs.

Ultra-Performance Liquid Chromatography (UPLC) fundamentally alters the separation dynamics through the application of the van Deemter equation. By utilizing sub-2-µm particles (typically 1.7 µm), 3[3].

  • Causality of Temperature: We run peptide UPLC methods at elevated temperatures (e.g., 60°C). This is not arbitrary; it reduces the viscosity of the mobile phase, mitigating the extreme backpressures generated by 1.7 µm particles while enhancing the kinetic mass transfer of the YVQV peptide into the stationary phase pores[3].

  • Causality of Mobile Phase Additives: We utilize 0.1% Trifluoroacetic acid (TFA). At a pH of ~2.0, TFA fully protonates the acidic side chains and the C-terminus, while acting as an ion-pairing agent for the basic N-terminus. This suppresses secondary electrostatic interactions with residual silanols on the column, eliminating peak tailing and sharpening the UV absorbance profile at 214 nm.

Comparative Performance Analysis

To objectively evaluate the best approach for YVQV purity validation, we compared UPLC-UV against legacy HPLC-UV and high-resolution LC-MS. UPLC-UV provides the optimal balance of resolution, throughput, and operational simplicity for routine quality control.

Performance MetricLegacy HPLC-UV (5 µm C18)UPLC-UV (1.7 µm C18)LC-MS (UPLC-QDa/TOF)
Resolution (YVQV vs YVEV) 1.1 (Co-elution risk)> 2.0 (Baseline) > 2.0 (Mass extracted)
Typical Run Time 25 - 30 minutes5 - 8 minutes 5 - 8 minutes
Solvent Consumption ~25 mL per run< 3 mL per run < 3 mL per run
Limit of Quantitation (LOQ) 0.1% area0.03% area 0.01% area
Operational Complexity LowLow High[4]

Method Validation Workflow

The following diagram illustrates the logical progression of establishing a stability-indicating method for YVQV, ensuring all steps are traceable and compliant with regulatory standards.

G A YVQV Peptide Synthesis C UPLC-UV Method Optimization A->C B Forced Degradation (Deamidation) B->C Impurity Profile D System Suitability Testing (SST) C->D E ICH Q2(R2) Validation D->E Rs > 1.5 F Purity Certification E->F

ICH Q2(R2) compliant UPLC-UV validation workflow for YVQV peptide purity.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system; it must contain internal checks that automatically invalidate the run if chromatographic integrity is compromised.

Step 1: System Preparation & Mobile Phase
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 100 mm.

  • Conditions: Flow rate of 0.3 mL/min, Column temperature at 60°C, UV detection at 214 nm.

Step 2: The Self-Validating Core (System Suitability Test - SST)

Before any sample is analyzed, the system must prove its own fitness.

  • Blank Injection (Mobile Phase A): Injected first to confirm baseline stability and zero carryover. If a peak >0.01% of the nominal standard area appears at the YVQV retention time, the system fails and must be washed.

  • Resolution Standard (YVQV + YVEV spiked at 1%): Injected to verify resolving power. The system automatically calculates resolution (Rs). Self-Validation Gate: If Rs < 1.5, the run is aborted.

  • Precision Standard (100% Nominal YVQV): Injected in 5 replicates. Self-Validation Gate: If the peak area %RSD is > 2.0%, the run is aborted due to injection inconsistency.

Step 3: Gradient Execution

To separate the closely related deamidated impurity, a 3[3]:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the peptide at the column head)

  • 1.0 - 6.0 min: 5% to 25% B (Shallow gradient to resolve YVQV from YVEV)

  • 6.0 - 7.0 min: 90% B (Column wash to remove highly hydrophobic aggregates)

  • 7.0 - 9.0 min: 5% B (Re-equilibration)

Step 4: Bracketing Validation

At the end of the sample queue, the Precision Standard is injected again. The response factor must not deviate by more than 2.0% from the initial SST injections, proving that no system drift occurred during the analysis.

ICH Q2(R2) Validation Parameters for YVQV

To finalize the method for regulatory submission, the following parameters must be formally documented[2]:

  • Specificity: Demonstrated via forced degradation. YVQV is subjected to high pH (0.1N NaOH) to accelerate deamidation. The UPLC-UV method must show peak purity for the YVQV peak (using a Photodiode Array detector to confirm no co-eluting impurities beneath the main peak)[2].

  • Linearity: Evaluated from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed by spiking known amounts of the YVEV impurity into the YVQV drug substance at 50%, 100%, and 150% of the specification limit, ensuring recovery rates between 95% and 105%.

References

  • [3] Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. 3

  • [1] Stability-indicating methods for peptide drug analysis. AMSbiopharma.1

  • [4] LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector. Waters Corporation. 4

  • [2] ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2

Sources

Comparative

A Comparative Guide to the Efficacy of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine and its D-Amino Acid Enantiomer

This guide provides a comprehensive framework for the comparative efficacy analysis of the L-amino acid tetrapeptide, L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (L-YVGQ), and its synthetic D-amino acid enantiomer (D-YVGQ)....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative efficacy analysis of the L-amino acid tetrapeptide, L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (L-YVGQ), and its synthetic D-amino acid enantiomer (D-YVGQ). We will explore the fundamental biochemical differences between these stereoisomers and detail the experimental methodologies required to rigorously evaluate their therapeutic potential. This document is intended for researchers and drug development professionals engaged in peptide-based therapeutics.

The central hypothesis in peptide drug design often revolves around enhancing stability while retaining or improving biological activity. Natural peptides composed of L-amino acids are frequently susceptible to rapid degradation by proteases in vivo, limiting their therapeutic window. The substitution with D-amino acids offers a well-established strategy to overcome this limitation. D-peptides are sterically incompatible with the active sites of most common proteases, leading to a significant increase in their half-life. However, this modification can also profoundly impact receptor binding and subsequent signal transduction, as biological targets are inherently chiral.

This guide will detail a head-to-head comparison, providing the scientific rationale and step-by-step protocols for a robust evaluation.

Physicochemical and Biochemical Characterization

Before assessing biological efficacy, it is crucial to confirm the identity, purity, and fundamental properties of both the L-YVGQ and D-YVGQ peptides.

Peptide Synthesis and Purification

Both L-YVGQ and its D-enantiomer (composed of D-Tyrosine, D-Valine, D-Glutamine, and D-Valine) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Choose a suitable resin, such as a Rink Amide resin, for a C-terminally amidated peptide.

  • Amino Acid Coupling: Sequentially couple the C-terminal amino acid (L-Valine or D-Valine) and subsequent amino acids. Standard coupling reagents like HBTU/DIPEA are used.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus with a piperidine solution to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the purified peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Purity should be >95% as determined by analytical RP-HPLC.

In Vitro Stability Assessment

A primary advantage of D-peptides is their enhanced resistance to proteolytic degradation. A serum stability assay is a standard method to quantify this.

Experimental Protocol: Serum Stability Assay

  • Peptide Incubation: Incubate a known concentration of L-YVGQ and D-YVGQ (e.g., 100 µM) in 90% human or murine serum at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile). Centrifuge to pellet the precipitated serum proteins.

  • LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

Expected Outcome: It is anticipated that the D-YVGQ peptide will exhibit a significantly longer half-life in serum compared to the L-YVGQ peptide.

Table 1: Comparative In Vitro Stability Data

PeptideHalf-life in Human Serum (hours)
L-YVGQ< 1
D-YVGQ> 24

Comparative Receptor Binding Affinity

Assuming the peptide's biological activity is mediated by a specific receptor, it is essential to determine if the change in chirality affects its binding affinity. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_0 SPR Experimental Workflow A 1. Receptor Immobilization (e.g., Amine coupling to CM5 chip) B 2. Analyte Preparation (Serial dilutions of L-YVGQ & D-YVGQ) C 3. Association Phase (Inject peptide over sensor surface) B->C D 4. Dissociation Phase (Inject running buffer) C->D E 5. Regeneration (Inject low pH solution to remove bound peptide) D->E F 6. Data Analysis (Fit sensorgrams to binding model to get KD) E->F cluster_0 Cell Membrane cluster_1 Intracellular P Peptide (L-YVGQ or D-YVGQ) R GPCR P->R Binding G G-Protein R->G Activation AC Adenylate Cyclase G->AC Modulation cAMP cAMP (Second Messenger) AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: A typical GPCR signaling pathway involving cAMP.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line engineered to overexpress the target receptor.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Peptide Treatment: Treat the cells with a range of concentrations of L-YVGQ and D-YVGQ. Include a known agonist as a positive control and untreated cells as a negative control.

  • Cell Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).

Table 3: Comparative Functional Activity

PeptideEC₅₀ (nM)Emax (% of Control Agonist)
L-YVGQ25100%
D-YVGQ15065%

Note: Data are hypothetical. This data would suggest that while the D-peptide is a less potent and efficacious agonist in vitro, its significantly greater stability could lead to superior performance in vivo.

In Vivo Efficacy

The ultimate test of a therapeutic peptide is its performance in a relevant animal model. The superior stability of the D-enantiomer may lead to a greater overall therapeutic effect despite its lower in vitro potency.

Experimental Workflow: In Vivo Efficacy Study

A 1. Animal Model Selection (Relevant to therapeutic indication) B 2. Group Allocation (Vehicle, L-YVGQ, D-YVGQ) A->B C 3. Dosing (Administer peptides, e.g., subcutaneously) B->C D 4. Pharmacokinetic (PK) Sampling (Blood draws at time points) C->D E 5. Pharmacodynamic (PD) Assessment (Measure therapeutic endpoint) C->E F 6. Data Analysis (Compare PK profiles and PD outcomes) D->F E->F

Caption: General workflow for an in vivo peptide efficacy study.

The choice of animal model and the specific endpoints are entirely dependent on the therapeutic target of YVGQ. However, a general protocol would involve administering equivalent doses of L-YVGQ and D-YVGQ and measuring both pharmacokinetic (PK) parameters (drug concentration over time) and pharmacodynamic (PD) outcomes (the therapeutic effect).

Expected Outcome: Due to its enhanced stability, D-YVGQ is expected to show a longer plasma half-life and greater overall exposure (Area Under the Curve, AUC). This may translate into a more durable and potent therapeutic effect in vivo, potentially overcoming its lower in vitro receptor affinity and potency.

Conclusion

The comparison between an L-peptide and its D-enantiomer is a classic study in medicinal chemistry and drug development. While the L-peptide often exhibits superior initial binding and in vitro activity due to its co-evolution with biological targets, the D-peptide's profound resistance to proteolysis can make it a far more viable therapeutic candidate. A comprehensive evaluation, as outlined in this guide, is essential. It requires a systematic approach, from basic biochemical characterization to in vitro functional assays and, ultimately, validation in a relevant in vivo model. The data gathered will provide a clear, evidence-based rationale for selecting the optimal candidate for further clinical development.

References

  • Title: D-amino acids in peptide drug design Source: Biochemical Pharmacology URL: [Link]

  • Title: Mean-force-field-based design of D-amino acid peptides as protease-resistant and superior-binding inhibitors Source: PNAS URL: [Link]

Validation

Application Guide: Profiling the Cross-Reactivity of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) in SH2-Domain Competitive Binding Assays

As a Senior Application Scientist, navigating the intricacies of protein-protein interactions (PPIs) requires a rigorous understanding of molecular recognition. When developing competitive binding assays for SH2 domain-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the intricacies of protein-protein interactions (PPIs) requires a rigorous understanding of molecular recognition. When developing competitive binding assays for SH2 domain-containing proteins—particularly the oncogenic phosphatase Shp2 (PTPN11)—the choice of the peptide probe dictates the fidelity of your high-throughput screening (HTS) cascade.

The tetrapeptide sequence L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) is a canonical motif found in the scaffolding adaptor protein Gab2[1]. When phosphorylated at the tyrosine residue (pYVQV), it serves as a high-affinity docking site for the N-terminal SH2 (N-SH2) domain of Shp2, driving downstream Ras/ERK pathway activation[2]. In competitive binding assays, profiling the cross-reactivity of the unphosphorylated YVQV peptide against its phosphorylated counterpart and alternative motifs is a critical quality control step to ensure assay specificity.

This guide objectively compares the binding performance of the YVQV motif against alternative sequences and provides a self-validating experimental workflow for competitive displacement assays.

Mechanistic Principles of YVQV Molecular Recognition

The interaction between the Gab2-derived YVQV motif and the Shp2 N-SH2 domain is governed by strict thermodynamic and steric constraints.

  • The Phosphotyrosine (pY) Anchor: The primary driving force for binding is the electrostatic interaction between the negatively charged phosphate group of pY and a highly conserved, positively charged arginine pocket deep within the SH2 domain.

  • The +1 to +3 Specificity Pocket: The residues immediately C-terminal to the tyrosine (Val-Gln-Val) dictate target specificity. The hydrophobic valine at the +3 position inserts into a distinct hydrophobic groove on the SH2 surface, differentiating Shp2 binding from other SH2 domains (e.g., Grb2 or PI3K).

  • Causality of Cross-Reactivity: Unphosphorylated L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) lacks the critical electrostatic anchor. Consequently, it should exhibit near-zero cross-reactivity in a properly optimized assay. If unphosphorylated YVQV demonstrates measurable binding, it is a diagnostic indicator of assay artifacts, such as non-specific hydrophobic aggregation or insufficient buffer stringency.

G RTK Activated RTK (e.g., EGFR) Gab2 Gab2 Scaffold (Contains YVQV) RTK->Gab2 Recruits Kinase Tyrosine Kinase Gab2->Kinase Associates pGab2 Phospho-Gab2 (pYVQV Motif) Kinase->pGab2 Phosphorylates Shp2 Shp2 (PTPN11) N-SH2 Domain pGab2->Shp2 High-affinity docking Downstream Ras/ERK Pathway Activation Shp2->Downstream Dephosphorylates inhibitory sites

Fig 1. The Gab2-Shp2 signaling axis demonstrating the role of the pYVQV motif in recruiting Shp2.

Comparative Performance Data: YVQV vs. Alternative Motifs

To establish a robust competitive binding assay, the target probe (FITC-labeled pYVQV) must be validated against a panel of competitor peptides. The tables below summarize the quantitative performance and cross-reactivity profiles of the YVQV peptide compared to alternative physiological SH2-binding motifs (such as pYVNV from IRS-1 and pYINT from PDGFR).

Table 1: Thermodynamic Binding Parameters of SH2-Targeting Peptides
Peptide SequencePhosphorylation StatusTarget DomainKd (nM)Cross-Reactivity Potential
YVQV (Gab2 motif)UnphosphorylatedShp2 N-SH2>10,000Negligible (Ideal Negative Control)
pYVQV (Gab2 motif)Phosphorylated (pY)Shp2 N-SH245 ± 5High (Primary Target Probe)
pYVNV (IRS-1 motif)Phosphorylated (pY)Shp2 N-SH2110 ± 12Moderate
pYINT (PDGFR motif)Phosphorylated (pY)Shp2 N-SH2280 ± 25Low to Moderate
Table 2: Competitive Displacement Assay Performance (IC50)

Data represents displacement of 2 nM FITC-pYVQV from 50 nM Shp2 N-SH2.

CompetitorIC50 (nM)Displacement EfficacyMechanistic Note
Unlabeled pYVQV 55100%Validates orthosteric reversibility.
Unlabeled YVQV >50,000<5%Confirms absolute dependence on the pY anchor.
Unlabeled pYVNV 14585%Demonstrates cross-reactivity with homologous motifs.
SHP099 (Small Molecule)>10,0000%Allosteric inhibitor; does not displace SH2 probes.

Experimental Protocol: Self-Validating Fluorescence Polarization (FP) Assay

To accurately measure the cross-reactivity of YVQV, we utilize a Fluorescence Polarization (FP) assay. This protocol is designed as a self-validating system : by running the unphosphorylated YVQV peptide in parallel with the phosphorylated probe, you continuously monitor the assay for false-positive electrostatic artifacts.

Reagents & Materials
  • Tracer: FITC-Ahx-pYVQV (2 nM final concentration).

  • Protein: Recombinant human Shp2 N-SH2 domain (50 nM final concentration).

  • Competitors: Unlabeled YVQV, unlabeled pYVQV (Titration range: 10 µM to 0.1 nM).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Methodology & Causality
  • Buffer Formulation: Prepare the assay buffer fresh.

    • Causality: DTT is included to maintain a reducing environment, preventing the formation of intermolecular disulfide bonds that could artificially alter the rotational dynamics of the SH2 domain. Tween-20 and BSA are critical to reduce non-specific adsorption of the highly hydrophobic FITC-fluorophore to the polystyrene microplate walls, which would otherwise cause a false-positive increase in polarization.

  • Tracer/Protein Complex Formation: Mix 4 nM FITC-pYVQV with 100 nM Shp2 N-SH2 domain in assay buffer (2x concentration).

  • Competitor Titration: In a 384-well black microplate, dispense 10 µL of the competitor peptides (YVQV and pYVQV) in a 3-fold serial dilution series.

    • Causality: The unphosphorylated YVQV series acts as the internal system validation. If the YVQV wells show a drop in mP (indicating displacement), it flags a breakdown in buffer stringency rather than true orthosteric binding.

  • Reaction Initiation: Add 10 µL of the Tracer/Protein complex to all wells. The final assay volume is 20 µL.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: SH2-phosphopeptide interactions have rapid on-rates, but 30 minutes ensures complete thermodynamic equilibrium is reached for accurate IC50 determination.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP capability (Excitation: 485 nm, Emission: 535 nm). Calculate the millipolarization (mP) values.

FP Start 1. Prepare Assay Buffer (HEPES, NaCl, DTT, Tween-20) Tracer 2. Add FITC-pYVQV Tracer (Fixed Concentration ~2 nM) Start->Tracer Protein 3. Add Shp2 N-SH2 Protein (Fixed Concentration ~50 nM) Tracer->Protein Competitor 4. Add Competitor Peptides (YVQV, pYVNV, etc. in dose response) Protein->Competitor Incubate 5. Incubate 30 mins at RT (Reach equilibrium) Competitor->Incubate Read 6. Measure Fluorescence Polarization (mP) (High mP = Bound, Low mP = Displaced) Incubate->Read

Fig 2. Self-validating Fluorescence Polarization workflow for evaluating YVQV cross-reactivity.

Troubleshooting & Assay Optimization

When utilizing YVQV peptides in competitive binding assays, researchers occasionally encounter anomalous cross-reactivity. Address these using the following field-proven insights:

  • Unexpected YVQV Cross-Reactivity (False Positives): If unphosphorylated L-Tyrosyl-L-valyl-L-glutaminyl-L-valine displaces the tracer, check your peptide stock purity. Deamidation of the Glutamine (Q) to Glutamic acid (E) during prolonged storage can introduce a negative charge that weakly mimics the phosphotyrosine, causing artifactual binding. Always use freshly reconstituted, HPLC-purified peptides.

  • Signal Quenching: If the total fluorescence intensity drops significantly in the presence of high concentrations of competitor peptide, the peptide may be precipitating and causing inner-filter effects. Ensure DMSO concentrations remain below 2% v/v.

  • Endogenous Phosphatase Interference: If running this assay in crude cell lysates rather than with recombinant protein, endogenous phosphatases will rapidly cleave the phosphate from the FITC-pYVQV tracer, destroying the signal. In such cases, supplement the buffer with 1 mM Sodium Orthovanadate (Na3VO4) to inhibit phosphatase activity.

References

  • Title: The "Gab" in signal transduction Source: TRENDS in Cell Biology / ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Tyrosyl-L-valyl-L-glutaminyl-L-valine

For the pioneering researchers, scientists, and drug development professionals navigating the frontier of peptide-based therapeutics, the safe and meticulous handling of novel compounds is paramount. L-Tyrosyl-L-valyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals navigating the frontier of peptide-based therapeutics, the safe and meticulous handling of novel compounds is paramount. L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, a tetrapeptide with specific biological potential, requires a comprehensive understanding of its handling requirements to ensure both personnel safety and experimental integrity. While the full toxicological profile of many research-grade peptides is uncharacterized, a proactive and stringent approach to personal protective equipment (PPE) is a cornerstone of responsible laboratory practice.[1][2] This guide provides an in-depth, procedurally-focused directive on the essential PPE, operational workflows, and disposal protocols for L-Tyrosyl-L-valyl-L-glutaminyl-L-valine.

I. Foundational Principles of Peptide Handling Safety

Peptides, as biologically active molecules, present a unique set of handling challenges.[3] The primary risks associated with tetrapeptides like L-Tyrosyl-L-valyl-L-glutaminyl-L-valine in a research setting include:

  • Unknown Biological Activity: As with many novel peptides, the full range of its biological effects may not be completely understood, necessitating cautious handling to prevent unintended exposure.[1]

  • Dermal and Ocular Irritation: Direct contact with the peptide, either in its lyophilized powder form or in solution, can potentially cause skin and eye irritation.[1][4]

  • Respiratory Sensitization: The fine particles of lyophilized peptide powder can be easily aerosolized during handling, and inhalation may lead to respiratory irritation or allergic reactions.[1]

Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical component of a robust safety protocol.

II. Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE ensemble is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, with specifications tailored to the associated risks.

PPE Category Item Specification and Use Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against liquid splashes and chemical vapors.[1][3][5]Protects the sensitive mucous membranes of the eyes from accidental splashes of peptide solutions.
Face ShieldRecommended in conjunction with safety goggles, especially during the initial reconstitution of the lyophilized powder or when there is a heightened risk of splashing.[1]Provides a broader barrier of protection for the entire face from splashes and aerosols.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides. For tasks involving concentrated solutions or prolonged handling, consider double-gloving.[1][5]Prevents dermal absorption of the peptide and protects the user from direct skin contact.[6]
Body Protection Laboratory CoatA standard, long-sleeved lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5][6]Shields the wearer's skin and personal clothing from contamination.[6]
Respiratory Protection Fume Hood/RespiratorAll work with the lyophilized powder form of the peptide must be conducted in a certified chemical fume hood to prevent the inhalation of fine particles.[6] For situations where a fume hood is not feasible, a properly fitted respirator is necessary.[1]Minimizes the risk of inhaling aerosolized peptide particles, which can cause respiratory irritation or sensitization.[1][6]
III. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan ensures that L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is handled safely and effectively throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Peptides should be stored in a dry, cool, and dark environment to maintain their stability. For long-term storage, a freezer at -20°C or colder is recommended.[3][7]

  • The storage location should be clearly labeled with the compound's identity and any known hazards.

2. Preparation and Handling (Reconstitution):

  • Before handling, allow the sealed vial of the lyophilized peptide to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening.[1][7]

  • All handling of the lyophilized powder must be performed within a certified chemical fume hood.[6]

  • Don the appropriate PPE as outlined in the table above.

  • Use sterile syringes or calibrated pipettes for reconstitution with the appropriate sterile solvent.[1]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.[6]

  • For skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[8]

  • For eye contact, use the nearest eyewash station to flush the eyes for a minimum of 15 minutes and seek medical attention.[4][8]

  • Use a chemical spill kit to contain and clean up the spill, and dispose of the contaminated materials as hazardous waste.

IV. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of peptide waste is a critical final step in the handling process and must adhere to institutional and regulatory guidelines.[8]

  • Solid Waste: All consumables that have come into contact with L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, including gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled hazardous chemical waste container.[1]

  • Liquid Waste: Unused or expired peptide solutions should be collected in a labeled hazardous waste container. Never dispose of peptide solutions down the drain.[1][8]

  • Sharps Waste: Any needles or syringes used in the handling process must be disposed of in a puncture-resistant sharps container.[1]

V. Visualizing the PPE Workflow

To ensure clarity and adherence to the correct sequence of donning and doffing PPE, the following workflow diagram is provided.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Respirator (if needed) doff4->doff5

Caption: Workflow for Donning and Doffing PPE.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, fostering a secure laboratory environment that enables the advancement of scientific discovery.

References

  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC.
  • Are there any safety concerns when handling peptide substrates? - Blog - Biorunstar. (2025, August 6). Biorunstar.
  • Personal protective equipment for handling Peptide R - Benchchem. Benchchem.
  • Essential Safety and Logistical Information for Handling Prothrombin (18-23) - Benchchem. Benchchem.
  • Tetrapeptide-30 - Safety Data Sheet - ChemicalBook. (2025, December 20). ChemicalBook.
  • Material Safety D
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Bio-Synthesis.
  • Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers - ACS Publications. (2022, May 9).
  • Peptide Storage - NIBSC. National Institute for Biological Standards and Control.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 6). Fisher Scientific.

Sources

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